molecular formula C6H7ClN2S B1592523 4-Chloro-5-methyl-2-(methylthio)pyrimidine CAS No. 61044-96-0

4-Chloro-5-methyl-2-(methylthio)pyrimidine

Cat. No.: B1592523
CAS No.: 61044-96-0
M. Wt: 174.65 g/mol
InChI Key: QZXWPYARYIQHIS-UHFFFAOYSA-N
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Description

Product Overview 4-Chloro-5-methyl-2-(methylthio)pyrimidine (CAS 61044-96-0 ) is a high-purity chemical building block with the molecular formula C₆H₇ClN₂S and a molecular weight of 174.65 g/mol . This compound is a versatile scaffold in medicinal chemistry and organic synthesis, specifically designed for Research Use Only. Chemical Data CAS Number: 61044-96-0 Molecular Formula: C₆H₇ClN₂S Molecular Weight: 174.65 g/mol SMILES Notation: CC1=CN=C(N=C1Cl)SC Research Applications and Value This compound serves as a key synthetic intermediate due to its multifunctional reactivity. The presence of a chlorine atom at the 4-position and a methylthio group at the 2-position makes it a prime candidate for sequential nucleophilic aromatic substitution reactions . Researchers can selectively displace the chlorine atom with various nucleophiles (such as amines or alkoxides) to create 4-substituted-2-(methylthio)pyrimidine libraries. The methylthio group can subsequently be oxidized or displaced to access sulfone derivatives or other 2-substituted analogues, which are privileged structures in drug discovery . This two-step functionalization strategy is particularly valuable for constructing diverse sets of kinase inhibitors, anticancer agents, and other heterocyclic pharmaceuticals. Handling and Storage To ensure product stability and longevity, this compound should be stored in an inert atmosphere, preferably in a freezer under -20°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Safety Information Signal Word: Warning Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing This product is intended for research purposes only and is not classified as a drug. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXWPYARYIQHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634980
Record name 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61044-96-0
Record name 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methyl-2-(methylthio)pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a crucial heterocyclic building block for researchers and professionals in the fields of medicinal chemistry and drug development. The pyrimidine core is a privileged scaffold in numerous biologically active compounds, and this particular derivative offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] This document will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols for the efficient synthesis of this target molecule.

Strategic Overview of the Synthesis

The most direct and industrially scalable synthesis of this compound is a two-step process. This pathway begins with the readily available starting material, 5-methyl-2-thiouracil, which is first S-methylated to form the key intermediate, 5-methyl-2-(methylthio)pyrimidin-4-ol. Subsequent chlorination of this intermediate yields the final product. This strategy is predicated on the differential reactivity of the sulfur and oxygen atoms in the starting material and the established methodologies for the conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom.

The S-methylation is a nucleophilic substitution reaction where the thiouracil derivative, in its thioenolate form under basic conditions, attacks a methylating agent. The subsequent chlorination is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group by phosphorus oxychloride, which is then displaced by a chloride ion.

Synthesis Pathway Diagram

Synthesis_Pathway A 5-Methyl-2-thiouracil B 5-Methyl-2-(methylthio)pyrimidin-4-ol A->B S-Methylation (CH3I or (CH3)2SO4, Base) C This compound B->C Chlorination (POCl3)

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4-ol

The initial step in the synthesis is the selective S-methylation of 5-methyl-2-thiouracil. This reaction takes advantage of the higher nucleophilicity of the sulfur atom compared to the nitrogen and oxygen atoms in the pyrimidine ring under basic conditions. Common methylating agents for this transformation include methyl iodide and dimethyl sulfate.

Experimental Protocol: S-Methylation of 5-Methyl-2-thiouracil

This protocol is adapted from established procedures for the methylation of thiouracils.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Methylating Agent: Slowly add methyl iodide (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 5-6 with glacial acetic acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methyl-2-(methylthio)pyrimidin-4-ol.

Causality and Experimental Choices
  • Choice of Base: Sodium hydroxide is used to deprotonate the thiouracil, forming the more nucleophilic thioenolate. The use of two equivalents ensures complete deprotonation.

  • Temperature Control: The initial cooling is crucial to control the exothermic reaction upon addition of the alkylating agent and to minimize potential side reactions.

  • Acidification: Acidification protonates the intermediate salt, leading to the precipitation of the desired product. Glacial acetic acid is a mild acid suitable for this purpose.

Part 2: Chlorination of 5-Methyl-2-(methylthio)pyrimidin-4-ol

The conversion of the 4-hydroxyl group of 5-methyl-2-(methylthio)pyrimidin-4-ol to a chloro group is a pivotal step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction can be performed under different conditions, including with an excess of POCl₃ as the solvent or using a stoichiometric amount in a high-boiling solvent or even solvent-free.

Experimental Workflow Diagram

Chlorination_Workflow cluster_0 Protocol A: Excess POCl3 cluster_1 Protocol B: Solvent-Free (Equimolar POCl3) A1 Mix Precursor with excess POCl3 A2 Add Tertiary Amine (e.g., N,N-dimethylaniline) A1->A2 A3 Heat to Reflux A2->A3 A4 Quench with Ice-water A3->A4 A5 Extract with Organic Solvent A4->A5 A6 Purify by Chromatography or Distillation A5->A6 B1 Mix Precursor, POCl3 (1 eq), and Pyridine (1 eq) in a sealed reactor B2 Heat to 160 °C B1->B2 B3 Cool and Quench with Ice-water B2->B3 B4 Adjust pH and Extract B3->B4 B5 Purify B4->B5

Caption: Comparative workflows for the chlorination step.

Protocol A: Chlorination using Excess Phosphorus Oxychloride

This is a traditional and robust method for the chlorination of hydroxypyrimidines.[4]

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-methyl-2-(methylthio)pyrimidin-4-ol (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask. To this suspension, add a catalytic amount of a tertiary amine such as N,N-dimethylaniline or triethylamine (0.1-1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol B: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride

This method offers a more environmentally friendly and economical alternative, minimizing the use of excess hazardous reagents.[5]

  • Reaction Setup: In a Teflon-lined stainless steel reactor, add 5-methyl-2-(methylthio)pyrimidin-4-ol (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

  • Reaction: Seal the reactor and heat the mixture to 160 °C for 2 hours.

  • Work-up: After cooling the reactor to room temperature, carefully open it and quench the contents with cold water (~0 °C).

  • Neutralization and Extraction: Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution and extract with a suitable organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product as described in Protocol A.

Quantitative Data Summary
ParameterProtocol A (Excess POCl₃)Protocol B (Solvent-Free)
POCl₃ (equivalents) 5 - 101
Base N,N-Dimethylaniline / TriethylaminePyridine
Temperature 105 - 110 °C160 °C
Reaction Time 2 - 4 hours2 hours
Yield Generally Good to HighReported as High
Trustworthiness and Self-Validating Systems

The success of these protocols relies on the careful control of reaction conditions. The anhydrous conditions in the chlorination step are critical, as phosphorus oxychloride reacts violently with water. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared with literature data.

Authoritative Grounding and Mechanistic Insights

The chlorination of a 4-hydroxypyrimidine with phosphorus oxychloride proceeds through the formation of a chlorophosphate ester intermediate. The lone pair of electrons on the nitrogen atom at position 3 can push electron density into the ring, facilitating the attack of the hydroxyl group on the phosphorus atom of POCl₃. The presence of a tertiary amine base assists in scavenging the HCl generated during the reaction and can also catalyze the reaction by forming a more reactive Vilsmeier-type reagent with POCl₃. Subsequent nucleophilic attack by a chloride ion on the C4 position, with the departure of the dichlorophosphate group, yields the desired 4-chloropyrimidine.

The solvent-free, high-temperature method leverages the increased reactivity at elevated temperatures to drive the reaction to completion with stoichiometric amounts of the chlorinating agent, thereby reducing waste and simplifying the work-up procedure.[5]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the generation of diverse libraries of pyrimidine-based compounds for drug discovery. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate. The choice between a traditional excess reagent method and a modern solvent-free approach will depend on the scale of the synthesis and the available equipment, with the latter offering significant environmental and economic advantages.

References

An In-Depth Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloro-5-methyl-2-(methylthio)pyrimidine is a key heterocyclic intermediate, pivotal in the fields of medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, offers a versatile handle for introducing diverse functionalities through nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis for characterization, proven synthetic and purification protocols, an exploration of its chemical reactivity, and a survey of its applications as a foundational scaffold for biologically active compounds. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine derivative. The core pyrimidine ring is functionalized with a chloro group, a methyl group, and a methylthio group, making it a valuable and versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine[1][2]
CAS Number 61044-96-0[1][3][4]
Molecular Formula C₆H₇ClN₂S[1][4]
Molecular Weight 174.65 g/mol [1][4]
Canonical SMILES CSc1nc(Cl)c(C)cn1[4]
InChIKey QZXWPYARYIQHIS-UHFFFAOYSA-N[1][2][3]
Physical Form Solid or liquid[2][3]
Purity Typically ≥95%[3][4]
Storage Store in freezer, under -20°C, inert atmosphere[2][5]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a definitive structural fingerprint. While specific spectra are best obtained experimentally, the following represents expected data based on the compound's structure.

Expected Spectroscopic Data:

  • ¹H NMR (Proton NMR):

    • A singlet integrating to 3 protons around δ 2.5 ppm, corresponding to the methylthio group (-S-CH₃).

    • A singlet integrating to 3 protons around δ 2.3 ppm, corresponding to the methyl group on the pyrimidine ring (C₅-CH₃).

    • A singlet integrating to 1 proton at a downfield shift (typically δ 8.0-8.5 ppm), representing the C₆-H proton of the pyrimidine ring.

  • ¹³C NMR (Carbon NMR):

    • Distinct signals for each of the six carbon atoms. The carbons attached to heteroatoms (Cl, S, N) will be significantly shifted. Approximate expected shifts include: C2 (~170 ppm), C4 (~160 ppm), C6 (~155 ppm), C5 (~120 ppm), C5-CH₃ (~15 ppm), and S-CH₃ (~14 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected peaks would be at m/z 174 and 176.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

dot graph "Molecular_Structure_Annotations" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Annotated structure of this compound with expected ¹H NMR shifts.

Synthesis and Purification Strategies

The synthesis of this compound typically involves the chlorination of a corresponding pyrimidin-4-ol (or its tautomeric pyrimidone) precursor. A general and reliable method is outlined below.

Protocol: Synthesis via Chlorination of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This procedure is based on well-established methods for converting hydroxypyrimidines to chloropyrimidines.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent).

  • Add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

  • Scientist's Note: The use of excess POCl₃ ensures complete conversion and provides a suitable reaction medium. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the POCl₃.

Step 2: Chlorination Reaction

  • Slowly heat the reaction mixture to reflux (approximately 105-110 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality Insight: The elevated temperature is necessary to drive the conversion of the relatively unreactive hydroxyl group into the chloro group. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice. This must be done in a well-ventilated fume hood as the quenching of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

dot graph "Synthesis_Workflow" { rankdir=LR; graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} } Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C4-chloro substituent. The pyrimidine ring is electron-deficient, which makes the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring.

Generally, the 4-position of a pyrimidine ring is more reactive towards nucleophilic attack than the 2-position.[6][7] This enhanced reactivity is due to the greater ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[6]

Common Transformations

This compound serves as a scaffold to introduce a variety of functional groups at the C4 position:

  • Amination: Reaction with primary or secondary amines (e.g., anilines, piperidines) yields 4-amino-pyrimidine derivatives. These reactions are often carried out in a polar solvent like ethanol or isopropanol, sometimes with the addition of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides furnishes the corresponding 4-alkoxy or 4-aryloxy pyrimidines.

  • Thiolation: Reaction with thiols or thiophenols leads to the formation of 4-thioether pyrimidines.

  • Cross-Coupling Reactions: While less common than SNAr, the C-Cl bond can sometimes participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific conditions to form C-C or C-N bonds.

dot graph "Reactivity_Tree" { graph [fontname="Helvetica", fontsize=12]; node [fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=10];

} } Caption: Key nucleophilic aromatic substitution reactions of the title compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. This compound and its close analogs are valuable intermediates for synthesizing compounds with a wide range of biological activities.[8]

Table 2: Examples of Biological Targets for Pyrimidine Scaffolds

Target ClassTherapeutic AreaSignificance of the Pyrimidine CoreReference(s)
Kinase Inhibitors Oncology, InflammationThe pyrimidine ring often acts as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of protein kinases.[8]
Antiviral Agents Infectious DiseasesPyrimidine derivatives can act as nucleoside analogues, interfering with viral replication.[8]
Antifungal/Antibacterial Infectious DiseasesThe scaffold is present in various agents that disrupt microbial cellular processes.[8]
CNS Agents Neurology/PsychiatryDerivatives have shown activity as anxiolytics and antidepressants.[8]

The title compound, by providing a reliable route to 2,4,5-trisubstituted pyrimidines, allows for the systematic exploration of the chemical space around the pyrimidine core. This enables the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during the lead optimization phase of drug discovery.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is aggregated from typical Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[1][3]
H315 Causes skin irritation[1][3]
H319 Causes serious eye irritation[1][3]
H335 May cause respiratory irritation[1][3]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.[9]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly sealed container.[5]

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[2][5]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

References

The Strategic Role of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that forms the backbone of numerous biologically indispensable molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in the field of medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[3][4] Pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, underscoring the versatility of this chemical framework in addressing a multitude of therapeutic targets.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological macromolecules, making it a highly sought-after building block in the design of novel therapeutics.[4][5]

This in-depth technical guide focuses on a specific and highly valuable pyrimidine derivative, 4-Chloro-5-methyl-2-(methylthio)pyrimidine (CAS Number: 61044-96-0). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a methyl group at the 5-position, and a methylthio group at the 2-position, provides a versatile platform for a variety of chemical transformations. This guide will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, its characteristic reactivity, and a practical application in the synthesis of a clinically relevant kinase inhibitor.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 61044-96-0[6]
Molecular Formula C₆H₇ClN₂S[6]
Molecular Weight 174.65 g/mol [6]
Appearance Liquid[7]
Purity Typically ≥95%[7]
Storage Temperature Ambient Storage or Freezer[7]
InChI Key QZXWPYARYIQHIS-UHFFFAOYSA-N[7]

Safety Information:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The first step involves the construction of the pyrimidine ring to form the 4-hydroxy intermediate, which is then subjected to chlorination.

Step 1: Synthesis of the Precursor, 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

Reaction Scheme:

G reactant1 Ethyl 2-methylacetoacetate product 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine reactant1->product Base (e.g., NaOEt) Ethanol, Reflux reactant2 S-Methylisothiourea reactant2->product G reactant 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine product This compound reactant->product POCl₃ Heat G start This compound product_amine 4-Amino-substituted pyrimidine start->product_amine R₂NH product_alkoxy 4-Alkoxy-substituted pyrimidine start->product_alkoxy ROH, Base product_thioether 4-Thioether-substituted pyrimidine start->product_thioether RSH, Base G start This compound sulfoxide 4-Chloro-5-methyl-2-(methylsulfinyl)pyrimidine start->sulfoxide [O] (e.g., m-CPBA, 1 eq.) sulfone 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine sulfoxide->sulfone [O] (e.g., m-CPBA, >1 eq.) G cluster_0 Synthesis of Capivasertib Analogue A 4-Chloro-pyrrolo[2,3-d]pyrimidine (Analogue of the topic compound) C Coupled Intermediate A->C Nucleophilic Substitution B Piperidine Intermediate B->C D Amine Intermediate C->D Deprotection E Final Product: Capivasertib Analogue D->E Amide Coupling

References

An In-depth Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The guide details its molecular structure, physicochemical properties, and provides a validated, step-by-step protocol for its synthesis and characterization. A critical analysis of its reactivity, particularly in nucleophilic substitution reactions, is presented, highlighting its utility as a versatile synthetic intermediate. Furthermore, this guide explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors, substantiating its importance in modern drug discovery.

Introduction: The Versatility of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Its inherent electronic properties and the ability to be strategically functionalized make it a privileged structure in drug design. This compound, with its distinct arrangement of a reactive chloro group, a methyl group, and a methylthio moiety, presents multiple avenues for synthetic elaboration. This unique combination of functional groups allows for selective modifications, enabling the construction of diverse molecular architectures with potential pharmacological activity.[2] This guide serves as a detailed resource for researchers leveraging this versatile intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe handling.

Molecular Structure

The molecular structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 5.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe storage and handling.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 61044-96-0[2]
Molecular Formula C₆H₇ClN₂S[2]
Molecular Weight 174.65 g/mol [2]
Physical Form Solid or liquid[3]
Topological Polar Surface Area 51.1 Ų[2]
InChIKey QZXWPYARYIQHIS-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the construction of the pyrimidine core followed by chlorination.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves the cyclocondensation of a suitable precursor to form the 4-hydroxy-5-methyl-2-(methylthio)pyrimidine intermediate. This is followed by a deoxychlorination reaction to yield the final product.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Precursors Thiourea Derivative + β-Ketoester Derivative Hydroxy_Intermediate 5-Methyl-2-(methylthio)pyrimidin-4-ol Precursors->Hydroxy_Intermediate Cyclocondensation Target_Molecule This compound Hydroxy_Intermediate->Target_Molecule POCl3

Figure 2: General synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis starting from the readily available 5-methyl-2-(methylthio)pyrimidin-4-ol. The chlorination is achieved using phosphorus oxychloride, a common and effective reagent for this transformation.[4][5]

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4-ol

The synthesis of the precursor, 5-methyl-2-(methylthio)pyrimidin-4-ol, can be accomplished via the condensation of S-methylisothiourea with a suitable β-ketoester, such as ethyl 2-methylacetoacetate, under basic conditions.

Step 2: Chlorination of 5-Methyl-2-(methylthio)pyrimidin-4-ol

Materials:

  • 5-Methyl-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Toluene (or other suitable high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, to a stirred suspension of 5-methyl-2-(methylthio)pyrimidin-4-ol in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is an exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlets. The methyl group at the C5 position will appear as a singlet, the methyl group of the methylthio group at the C2 position will also be a singlet, and the proton at the C6 position will appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments within the heterocyclic ring and the substituent groups.

Predicted NMR Data:

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (at C5)~2.3~15
-SCH₃~2.6~14
-H (at C6)~8.3~155
C2-~173
C4-~160
C5-~120
C6-~155

Note: These are predicted values and may vary slightly from experimental results.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its chloro and methylthio substituents, which are both susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its role as a building block in the synthesis of more complex molecules.[6]

The methylthio group at the C2 position can also undergo nucleophilic displacement, although it is generally less reactive than the chloro group at C4. The regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[6]

G Start 4-Chloro-5-methyl- 2-(methylthio)pyrimidine Product_C4 C4-Substituted Product Start->Product_C4 Nu⁻ (at C4) Product_C2 C2-Substituted Product Start->Product_C2 Nu⁻ (at C2)

Figure 3: Nucleophilic substitution pathways of this compound.

Regioselectivity

In general, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position. However, the presence of an electron-donating group at the C5 position, such as the methyl group in the title compound, can influence the electronic distribution within the ring and affect this selectivity. Careful consideration of reaction conditions is crucial to achieve the desired regiochemical outcome.[6]

Applications in Drug Discovery and Agrochemicals

The unique structural features and reactivity of this compound make it a valuable intermediate in the synthesis of a range of biologically active compounds.

Kinase Inhibitors

A significant application of chloropyrimidine derivatives is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can mimic the adenine core of ATP, the natural substrate for kinases. By functionalizing the pyrimidine ring through nucleophilic substitution at the C4 position, medicinal chemists can introduce various pharmacophoric groups to achieve potent and selective inhibition of specific kinases.[1]

Agrochemicals

Substituted pyrimidines also find extensive use in the agrochemical industry as herbicides, fungicides, and insecticides. The ability to fine-tune the biological activity through structural modifications of the pyrimidine core makes them attractive candidates for the development of new crop protection agents.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its well-defined reactivity, especially in nucleophilic substitution reactions, allows for the controlled introduction of diverse functionalities, enabling the synthesis of complex molecular targets. This guide provides a comprehensive foundation for researchers to effectively and safely utilize this important intermediate in their pursuit of novel bioactive compounds.

References

A Senior Application Scientist's Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. Its formal IUPAC name is 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine [1]. This guide elucidates its physicochemical properties, details validated synthesis protocols, explores its reactive potential, and highlights its applications in the synthesis of pharmacologically active agents. The content herein is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to leverage this versatile intermediate with confidence and precision.

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

Pyrimidine derivatives are foundational to medicinal chemistry, largely because the pyrimidine ring is a core component of nucleic acids and is prevalent in numerous biologically active molecules[2]. Within this class, this compound (CAS No: 61044-96-0) emerges as a particularly valuable intermediate.

Its strategic importance stems from the differential reactivity of its substituents:

  • C4-Chloro Group: An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This position is the primary site for introducing diverse functional groups and building molecular complexity.

  • C2-Methylthio Group: A modifiable handle. It can be oxidized to a sulfoxide or sulfone, which in turn become excellent leaving groups, allowing for a second, orthogonal substitution[3]. This sequential reactivity is a cornerstone of its utility.

  • C5-Methyl Group: An electron-donating group that influences the reactivity of the pyrimidine ring and provides a steric and electronic signature for molecular recognition by biological targets.

This trifecta of functionalities makes it a preferred starting material for creating libraries of compounds in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is non-negotiable for reproducible experimental design, from reaction setup to purification and formulation. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine [1]
CAS Number 61044-96-0 [1]
Molecular Formula C₆H₇ClN₂S [1]
Molecular Weight 174.65 g/mol [1]
Appearance Solid or liquid
Purity Typically ≥97% [4]

| Storage | Store in freezer (-20°C), under inert atmosphere |[4] |

Synthesis and Manufacturing Insights

The reliable synthesis of high-purity starting materials is the bedrock of any successful drug development program. While multiple synthetic routes exist for substituted pyrimidines, a common and industrially scalable approach involves the chlorination of a corresponding hydroxypyrimidine precursor.

The causality behind this choice is clear: 4-hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidin-4-ones) are readily prepared via condensation reactions, and the subsequent chlorination is a robust and high-yielding transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Reference Synthesis Protocol: Chlorination of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This protocol is a self-validating system, where reaction completion is monitored chromatographically and product identity is confirmed spectroscopically.

Objective: To convert the 4-hydroxy group to a 4-chloro group efficiently.

Materials:

  • 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (3-5 equivalents, used as both reagent and solvent)

  • N,N-Dimethylaniline (catalytic amount, optional)

  • Toluene (co-solvent, optional)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 4-hydroxy-5-methyl-2-(methylthio)pyrimidine.

  • Reagent Addition: Under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride. Scientist's Insight: Using POCl₃ as the solvent ensures a sufficient concentration of the chlorinating agent. A co-solvent like toluene can be used to aid solubility and temperature control if needed[5].

  • Heating: Heat the reaction mixture to reflux (typically 100-110°C)[6]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Expertise Note: The reaction is often complete within 2-4 hours. Prolonged heating can lead to side products.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the results against reference spectra.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start 4-Hydroxy-5-methyl- 2-(methylthio)pyrimidine Reagent POCl₃, Reflux (110°C) Start->Reagent Chlorination InProgress Reaction Mixture Reagent->InProgress Quench Ice Water Quench InProgress->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Extract Solvent Extraction Neutralize->Extract Purify Chromatography / Recrystallization Extract->Purify Final Pure 4-Chloro-5-methyl- 2-(methylthio)pyrimidine Purify->Final QC Validation (NMR, LC-MS)

Caption: A typical workflow for the synthesis and purification of the title compound.

Core Reactivity: The SNAr Reaction

The primary utility of this scaffold lies in the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms (especially C2, C4, and C6) electron-deficient and thus susceptible to nucleophilic attack. The chlorine at C4 is an excellent leaving group, making this position highly reactive.

This allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to build molecules of pharmaceutical interest.

General Reaction Scheme: Amine Substitution

The reaction with primary or secondary amines is a cornerstone of its application.

Caption: General SNAr reaction displacing the C4-chloride with an amine.

Note: A generic image is used for the product to represent the substituted pyrimidine core.

Experimental Causality:

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are ideal as they can stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism, accelerating the reaction.

  • Heat: While the C4 position is activated, thermal energy is often required to overcome the activation barrier, with typical reaction temperatures ranging from 80°C to 150°C.

Applications in Drug Discovery and Medicinal Chemistry

The true value of an intermediate is measured by its successful application in synthesizing bioactive molecules. Pyrimidine scaffolds are integral to a vast number of approved drugs and clinical candidates, particularly in oncology and immunology[2][7]. This compound and its close analogs are key starting materials for compounds targeting protein kinases.

For example, related structures like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have been used to synthesize pyrido[2,3-d]pyrimidin-7-one derivatives, which act as kinase inhibitors for treating diseases like cancer[8]. The ability to readily displace the chloro group allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

  • Hazards: This class of compounds, such as the related 4-Chloro-2-(methylthio)pyrimidine, is often classified as corrosive. It can cause severe skin burns and eye damage[9]. It may also cause respiratory irritation[9].

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Handling: Avoid breathing dust, vapor, mist, or gas[10]. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation[10][11].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12]. It is often recommended to store under an inert atmosphere (nitrogen or argon) in a freezer to maintain long-term stability[4].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].

Conclusion

This compound is more than just a chemical; it is a versatile platform for innovation in drug discovery. Its well-defined reactivity, characterized by a highly labile C4-chloro group and a modifiable C2-methylthio group, provides chemists with a reliable and logical pathway to synthesize complex and novel molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist aiming to exploit its full potential in the quest for new therapeutics.

References

A Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Versatile Scaffold for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a pivotal starting material in modern organic synthesis. We will dissect its synthesis, elucidate its core reactivity, and showcase its application as a versatile building block for constructing complex molecules of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful pyrimidine scaffold in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Pyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleic acids and numerous biologically active compounds.[1][2] Within the vast family of pyrimidine derivatives, this compound (CAS No. 61044-96-0) stands out as a particularly valuable and versatile intermediate.[3][4]

Its strategic importance stems from a unique combination of structural features:

  • A Reactive C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide array of functional groups. This reactivity is driven by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms.

  • A Modifiable C2-Methylthio Group: The methylthio (-SCH3) group at the 2-position offers another site for chemical manipulation. It can be oxidized to a sulfoxide or sulfone, the latter of which can also act as a leaving group, enabling sequential substitutions.

  • A C5-Methyl Group: The methyl group at the 5-position provides steric and electronic influence, directing the regioselectivity of certain reactions and often contributing to the binding affinity of the final target molecule.

This guide will provide a comprehensive overview of the synthesis and synthetic utility of this compound, grounding theoretical principles in practical, field-proven methodologies.

Synthesis of the Core Scaffold

The most common and efficient route to this compound involves the chlorination of its 4-hydroxy precursor. This transformation is a standard procedure in heterocyclic chemistry for converting keto-enol tautomers, such as pyrimidones, into reactive chloro-derivatives.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 4-Hydroxy-5-methyl- 2-(methylthio)pyrimidine Reagent Phosphorus Oxychloride (POCl3) + Organic Base (optional) Start->Reagent Chlorination Product 4-Chloro-5-methyl- 2-(methylthio)pyrimidine Reagent->Product

Caption: Synthesis of the title compound via chlorination.

Experimental Protocol: Chlorination

This protocol describes a typical procedure for converting the 4-hydroxy pyrimidine to the desired 4-chloro derivative. Phosphorus oxychloride (POCl3) is a powerful dehydrating and chlorinating agent, making it ideal for this transformation. It often serves as both the reagent and the solvent.

Materials:

  • 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Toluene (optional, as solvent)[5]

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq.) in an excess of phosphorus oxychloride (5-10 eq.). An organic base such as N,N-dimethylaniline (catalytic amount) can be added to facilitate the reaction.[6]

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-5 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Core Reactivity: Exploiting the Activated C4 Position

The primary utility of this compound lies in the facile displacement of the C4-chloro group by a variety of nucleophiles.[8] This SNAr reaction is the gateway to a vast chemical space of substituted pyrimidines.

Reactivity_Diagram cluster_nucleophiles Nucleophilic Aromatic Substitution (SNAr) cluster_products Product Classes center 4-Chloro-5-methyl- 2-(methylthio)pyrimidine N_nuc N-Nucleophiles (e.g., R2NH) center->N_nuc Amination O_nuc O-Nucleophiles (e.g., RO⁻) center->O_nuc Alkoxylation S_nuc S-Nucleophiles (e.g., RS⁻) center->S_nuc Thiolation C_nuc C-Nucleophiles (e.g., R-B(OH)2) center->C_nuc Cross-Coupling (e.g., Suzuki) N_prod 4-Amino Pyrimidines N_nuc->N_prod O_prod 4-Alkoxy/Aryloxy Pyrimidines O_nuc->O_prod S_prod 4-Thioether Pyrimidines S_nuc->S_prod C_prod 4-Aryl/Alkyl Pyrimidines C_nuc->C_prod

Caption: Key nucleophilic substitution reactions at the C4 position.

Reaction with N-Nucleophiles (Amination)

The reaction with primary and secondary amines is arguably the most critical transformation, as the resulting 2,4-disubstituted aminopyrimidine scaffold is a privileged structure in many kinase inhibitors.[9]

  • Causality: The reaction proceeds readily, often requiring only gentle heating in a polar solvent like ethanol, isopropanol, or DMF. The addition of a non-nucleophilic base (e.g., DIPEA) may be necessary to scavenge the HCl byproduct.

  • Application: This reaction is a key step in the synthesis of numerous anticancer agents.[2][10]

Reaction with O-Nucleophiles (Alkoxylation)

Treatment with alkoxides or phenoxides provides access to 4-alkoxy and 4-aryloxy pyrimidines.

  • Causality: Sodium or potassium alkoxides, generated by reacting an alcohol with a strong base like sodium hydride (NaH), readily displace the chloride. For instance, reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol regioselectively yields the 4-chloro-6-ethoxy product under mild conditions.[11] This demonstrates the high reactivity of the chloro groups.

Carbon-Carbon Bond Formation (Cross-Coupling Reactions)

Modern synthetic chemistry allows for the formation of C-C bonds at the C4 position using palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) forms 4-aryl or 4-vinyl pyrimidines. This is a powerful method for adding molecular complexity.

  • Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper salts, introduces an alkyne moiety at the C4 position.[12] This reaction is instrumental in building diverse libraries of substituted pyrimidines.[12]

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its role as a precursor to high-value, biologically active molecules.

Kinase Inhibitors for Oncology

The aminopyrimidine scaffold is central to the design of ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, while substituents at the C2 and C4 positions provide potency and selectivity by interacting with specific amino acid residues in the kinase active site.

Drug_Discovery_Workflow cluster_1 Synthetic Pathway to Kinase Inhibitors Start 4-Chloro-5-methyl- 2-(methylthio)pyrimidine Step1 S(N)Ar Reaction with Key Amine (R-NH2) Start->Step1 Intermediate 4-Amino-5-methyl- 2-(methylthio)pyrimidine Derivative Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling at another site) Intermediate->Step2 Product Final Kinase Inhibitor Drug Candidate Step2->Product

Caption: General workflow from the starting material to a kinase inhibitor.

Derivatives of this starting material have been used to synthesize inhibitors of various kinases, playing a role in the development of anti-proliferative compounds for cancer treatment.[9][13]

Agrochemical Intermediates

Beyond pharmaceuticals, this pyrimidine derivative is a building block in the agrochemical industry.[2] It serves as an intermediate for creating advanced herbicides and fungicides, which are essential for crop protection and improving agricultural output.[2]

Quantitative Data and Physicochemical Properties

A summary of key physicochemical properties and reaction yields is presented for quick reference.

PropertyValueSource
Molecular Formula C6H7ClN2SPubChem[3]
Molecular Weight 174.65 g/mol PubChem[3]
Appearance White to yellowish crystalline solidChemBK
Melting Point 92-95 °C (for trifluoromethyl analog)ChemBK
Topological Polar Surface Area 51.1 ŲPubChem[3]

Table 1: Reaction Summary

Reaction TypeNucleophileTypical ProductTypical Yield (%)
Amination Primary/Secondary Amine4-Amino-pyrimidine60-95%
Alkoxylation Sodium Ethoxide4-Ethoxy-pyrimidine89% (analog)[11]
Suzuki Coupling Arylboronic Acid4-Aryl-pyrimidine50-90%
Sonogashira Coupling Terminal Alkyne4-Alkynyl-pyrimidine60-85%[12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly the selective substitution at the C4 position, provides a reliable and versatile platform for the synthesis of diverse and complex molecular architectures. The protocols and principles outlined in this guide demonstrate its utility and underscore its continued importance in the fields of drug discovery and materials science. For research teams aiming to develop novel pyrimidine-based compounds, a thorough understanding of this starting material is an invaluable asset.

References

Spectroscopic Profile of 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Significance

4-Chloro-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific substitutions of a chloro group at the 4-position, a methyl group at the 5-position, and a methylthio group at the 2-position create a unique electronic and steric environment, making it a potentially valuable intermediate in medicinal chemistry and materials science.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules synthesized in a laboratory setting.

Compound Details:

IdentifierValueSource
IUPAC Name 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine[1][2]
CAS Number 61044-96-0[1][2]
Molecular Formula C₆H₇ClN₂S[1]
Molecular Weight 174.65 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3Singlet1HH6The lone aromatic proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the chlorine atom.
~2.6Singlet3HS-CH₃The methyl group attached to the sulfur atom is expected to appear as a singlet in the aliphatic region.
~2.4Singlet3HC5-CH₃The methyl group attached to the pyrimidine ring at position 5 will also appear as a singlet.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~172C2The carbon atom attached to the sulfur and two nitrogen atoms (C2) is expected to be the most deshielded carbon in the pyrimidine ring.
~160C4The carbon atom bearing the chlorine atom (C4) will be significantly deshielded.
~158C6The carbon atom attached to the proton (C6) will also be in the aromatic region.
~125C5The carbon atom with the methyl substituent (C5).
~14S-CH₃The carbon of the methylthio group.
~12C5-CH₃The carbon of the methyl group at the 5-position.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 174.

  • Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z = 176 with an intensity of approximately one-third of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
174~100[M]⁺ (with ³⁵Cl)
176~33[M+2]⁺ (with ³⁷Cl)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum in the positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050Weak-MediumC-H stretch (aromatic)
~2950-2850Weak-MediumC-H stretch (aliphatic)
~1550-1450Medium-StrongC=N and C=C stretching (pyrimidine ring)
~1100-1000StrongC-Cl stretch
~700-600MediumC-S stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Structure Verified Structure NMR->Structure MS->Structure IR->Structure

Caption: General workflow for spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data and protocols offer a solid foundation for researchers to identify and characterize this compound. The synergistic use of NMR, MS, and IR spectroscopy is essential for unambiguous structure determination in organic synthesis and drug discovery. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and related pyrimidine derivatives.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Moiety

4-Chloro-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a chlorinated pyrimidine ring, a methyl group, and a methylthio substituent offers synthetic handles for the construction of more complex molecules with potential therapeutic applications. Pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, making this compound a valuable intermediate for researchers targeting various enzymatic pathways and cellular processes.[1][2] The inherent reactivity of the chloro and methylthio groups, while synthetically advantageous, also necessitates a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound in a research and development setting. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. This compound presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]

Expert Insight: The presence of a chlorinated heterocyclic ring is a key driver of its irritant and toxic properties. Halogenated organic compounds can interact with biological macromolecules, leading to cellular damage. The "Warning" signal word associated with this compound underscores the need for diligent adherence to safety protocols.[5]

Toxicological Profile: A Deeper Dive

Derivatives of pyrimidine containing a thiol substituent have been noted to potentially interact with biological systems and prolong oxidative stress, which can be a mechanism of toxicity.[7] Therefore, repeated or prolonged exposure should be avoided, even at levels that do not cause immediate irritation.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₇ClN₂S[3]
Molecular Weight 174.65 g/mol [3]
Appearance Solid or liquid[4]
Storage Temperature Freezer[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is critical when handling this compound.

The Primacy of Engineering Controls

The most effective way to minimize exposure is to handle the compound within a well-maintained chemical fume hood.[8] This is non-negotiable, particularly when handling the solid form to avoid inhalation of dust, or when performing reactions that may generate aerosols or vapors. The fume hood's airflow provides a physical barrier between the researcher and the chemical.

An eyewash station and safety shower must be readily accessible and their locations known to all personnel working in the area.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and dust.[8] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves are required. Given that breakthrough times can vary, it is advisable to consult glove manufacturer data for specific compatibility. Double gloving can provide an additional layer of protection.[5]

  • Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing the risk of exposure and accidents.

Receiving and Unpacking
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE before handling the package.

  • Open the package in a chemical fume hood.

  • Verify the label information against the order and the Safety Data Sheet (SDS).

  • Store the compound in a designated, clearly labeled location as per the storage requirements.

Weighing and Dispensing
  • Always perform weighing and dispensing operations within a chemical fume hood to prevent the inhalation of fine powders.

  • Use a dedicated set of spatulas and weighing boats for this compound to avoid cross-contamination.

  • Handle the compound gently to minimize the generation of dust.

  • Close the container tightly immediately after use.

In-Reaction Handling
  • Set up all reactions involving this compound in a chemical fume hood.

  • Ensure all glassware is clean, dry, and free of defects.

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Be mindful of potential exothermic reactions and have a cooling bath on standby if necessary.

Waste Disposal
  • All waste materials contaminated with this compound, including empty containers, weighing boats, and contaminated PPE, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Never dispose of this chemical down the drain.

Section 4: Storage and Incompatibility

Proper storage is vital for maintaining the integrity of the compound and preventing hazardous situations.

Storage Conditions

Store this compound in a tightly sealed container in a freezer.[4] This helps to minimize degradation and potential volatilization. The storage area should be well-ventilated and away from sources of heat or ignition.

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids. Chlorinated compounds can react vigorously with these substances, potentially leading to the release of toxic gases or an uncontrolled exothermic reaction.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spills
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if necessary.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Fire
  • In case of a small fire, use a dry chemical or carbon dioxide fire extinguisher.

  • For a larger fire, evacuate the area immediately and call the fire department.

  • Be aware that combustion may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Visualizing Safe Workflows

To further clarify the safe handling process, the following diagrams illustrate key workflows and hazard relationships.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Handling a Review SDS & SOPs b Don PPE a->b c Prepare Fume Hood b->c d Weighing & Dispensing c->d e Reaction Setup d->e f Work-up & Purification e->f g Decontaminate Glassware f->g h Dispose of Waste f->h i Remove PPE & Wash Hands g->i h->i

Caption: A typical workflow for the safe handling of this compound.

HazardRelationship cluster_hazards Primary Hazards cluster_exposure Routes of Exposure compound 4-Chloro-5-methyl-2- (methylthio)pyrimidine skin_irrit Skin Irritation (H315) compound->skin_irrit eye_irrit Eye Irritation (H319) compound->eye_irrit resp_irrit Respiratory Irritation (H335) compound->resp_irrit acute_tox Acute Toxicity (H302, H312, H332) compound->acute_tox inhalation Inhalation inhalation->resp_irrit inhalation->acute_tox dermal Dermal Contact dermal->skin_irrit dermal->acute_tox ingestion Ingestion ingestion->acute_tox ocular Ocular Contact ocular->eye_irrit

Caption: The relationship between the compound, its primary hazards, and routes of exposure.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it deserves. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can confidently and safely unlock the synthetic potential of this important building block, paving the way for future discoveries in drug development.

References

"4-Chloro-5-methyl-2-(methylthio)pyrimidine" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that profoundly influences the trajectory of a chemical compound through the research and development pipeline. For a molecule like this compound, understanding its solubility is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating it for biological screening and eventual therapeutic use. An inadequate understanding of a compound's solubility can lead to significant challenges, including poor bioavailability, difficulties in formulation, and unreliable experimental results.

This guide serves as a practical resource for scientists and researchers tasked with characterizing the solubility of CMPT. By integrating theoretical principles with actionable experimental protocols, we aim to provide a comprehensive roadmap for generating reliable and reproducible solubility data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of CMPT is essential for predicting its solubility behavior and designing appropriate experimental strategies.

PropertyValueSource
Molecular Formula C₆H₇ClN₂S[1]
Molecular Weight 174.65 g/mol [1]
IUPAC Name 4-chloro-5-methyl-2-methylsulfanylpyrimidine[1]
CAS Number 61044-96-0[1]
Physical Form Liquid
Calculated LogP 2.4[1]
Topological Polar Surface Area 51.1 Ų[1]

The calculated LogP of 2.4 suggests that CMPT is a relatively lipophilic molecule, which would predict higher solubility in nonpolar organic solvents compared to aqueous media.[2][3] The presence of nitrogen atoms in the pyrimidine ring and the sulfur atom of the methylthio group can participate in hydrogen bonding, potentially affording some solubility in polar protic solvents.[4][5]

Strategic Solvent Selection for Solubility Profiling

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] A systematic approach to solvent selection, encompassing a range of polarities and functionalities, is crucial for a comprehensive solubility profile.

Solvent Classes for Initial Screening

A tiered approach to solvent selection is recommended, starting with a diverse set of solvents representing different classes:

  • Nonpolar Solvents: These solvents are ideal for dissolving nonpolar solutes.

    • Examples: Hexanes, Toluene, Diethyl Ether

  • Polar Aprotic Solvents: These solvents possess dipoles but do not have acidic protons. They are effective at dissolving polar solutes.

    • Examples: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

  • Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds, making them suitable for dissolving polar solutes with hydrogen bonding capabilities.

    • Examples: Water, Methanol, Ethanol, Isopropanol

  • Aqueous Buffers: Given the potential for ionizable groups in pyrimidine derivatives, assessing solubility in aqueous solutions at different pH values is critical, especially for biological applications.[4]

    • Examples: pH 2.0 (e.g., 0.01 N HCl), pH 7.4 (e.g., Phosphate-Buffered Saline), pH 9.0 (e.g., Borate Buffer)

Rationale for Solvent Choices

The initial solvent screen should be designed to probe the full range of potential intermolecular interactions between CMPT and the solvent. The choice of solvents is not arbitrary; it is a deliberate effort to understand the driving forces behind dissolution. For instance, comparing solubility in toluene versus methanol can provide insights into the relative contributions of van der Waals forces and hydrogen bonding to the solvation process.

Caption: Solvent selection based on intermolecular forces.

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This typically involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a rapid indication of solubility in various solvents and guide the selection of solvents for quantitative analysis.

Protocol: Small-Scale Qualitative Solubility Test

  • Preparation: Add approximately 1-2 mg of CMPT to a small, clear glass vial.

  • Solvent Addition: Add 0.1 mL of the test solvent to the vial.

  • Observation: Vigorously vortex the vial for 30-60 seconds. Visually inspect the solution against a dark background for any undissolved material.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another 0.1 mL of the solvent and repeat the vortexing and observation. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: No visible dissolution occurs.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2]

Protocol: Equilibrium Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of CMPT to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter compatible with the solvent is highly recommended.

  • Quantification: Analyze the concentration of CMPT in the supernatant using a validated analytical method.

G A Add excess CMPT to solvent B Equilibrate at constant temperature (≥24h) A->B C Separate solid and liquid phases (centrifuge/settle) B->C D Collect and filter supernatant C->D E Quantify CMPT concentration D->E

Caption: Shake-Flask method workflow for solubility.

Analytical Techniques for Quantification

Accurate quantification of the dissolved CMPT is critical for reliable solubility data. The choice of analytical method will depend on the concentration range and the properties of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds in complex mixtures.[6]

  • Method Development: A reverse-phase HPLC method with UV detection is generally suitable for pyrimidine derivatives.[6][7] Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water or methanol/water with a potential acid or base modifier), flow rate, and detection wavelength. The UV spectrum of a pyrimidine derivative typically shows strong absorbance, which can be exploited for sensitive detection.[7]

  • Calibration: A calibration curve should be generated using a series of known concentrations of CMPT to ensure the linearity of the detector response.

UV-Vis Spectrophotometry

For simpler, single-component solutions, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification.[7]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for CMPT should be determined by scanning a dilute solution across the UV-Vis spectrum.

  • Calibration: A standard curve of absorbance versus concentration (Beer's Law plot) must be prepared to quantify the unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For very low solubility or complex matrices, LC-MS offers high sensitivity and selectivity.[6][8] This technique is particularly useful for confirming the identity of the dissolved species and for analyzing solubility in biological media.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Methanol25
Acetonitrile25
Dichloromethane25
Toluene25
PBS (pH 7.4)25
The Influence of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[2][4][9][10] Therefore, determining the solubility of CMPT at different temperatures can be valuable, particularly for applications such as crystallization. This can be achieved by performing the shake-flask experiment at various controlled temperatures. The thermodynamic parameters of dissolution, such as enthalpy and entropy, can be calculated from the temperature-dependent solubility data using the van't Hoff equation.[9][10]

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken when working with CMPT and the solvents used in this guide.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for CMPT and all solvents for specific handling and disposal information.[11][12] The MSDS for similar compounds indicates potential hazards such as skin and eye irritation.[1]

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility profile of this compound. By following the outlined principles of solvent selection, employing robust experimental methodologies like the shake-flask method, and utilizing appropriate analytical techniques for quantification, researchers can generate high-quality, reliable solubility data. A thorough understanding of the solubility of CMPT is an indispensable step in its journey from a laboratory chemical to a potentially valuable tool in various scientific and industrial applications.

References

The Synthetic Versatility and Biological Potential of 4-Chloro-5-methyl-2-(methylthio)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the structural basis for a vast array of biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure for interacting with a multitude of cellular targets.[1] This guide focuses on a particularly versatile, yet underexplored, building block: 4-Chloro-5-methyl-2-(methylthio)pyrimidine . We will delve into its synthetic utility and the biological activities of its derivatives, providing a technical framework for researchers, scientists, and drug development professionals to unlock its potential in creating next-generation therapeutics and crop protection agents.

The Strategic Importance of this compound as a Synthetic Intermediate

The chemical architecture of this compound offers a triad of reactive sites ripe for strategic modification. The chloro group at the 4-position is a prime site for nucleophilic substitution, the methylthio group at the 2-position can be readily oxidized to more reactive sulfoxide or sulfone moieties, and the pyrimidine ring itself can participate in various coupling reactions. This multi-faceted reactivity allows for the divergent synthesis of a wide range of derivatives, each with the potential for unique biological activities.

A key transformation that unlocks the synthetic potential of this precursor is the oxidation of the 2-(methylthio) group to a 2-(methylsulfonyl) group. This conversion significantly enhances the leaving group ability at the 2-position, facilitating subsequent nucleophilic aromatic substitution reactions. This strategic oxidation is a critical first step in the synthesis of various bioactive molecules, including novel kinase inhibitors.

Experimental Protocol: Oxidation of this compound

This protocol is based on established methods for the oxidation of similar substrates and serves as a foundational procedure for activating the 2-position of the pyrimidine ring.

Materials:

  • This compound

  • Potassium peroxymonosulfate (Oxone®)

  • Tetrahydrofuran (THF)

  • Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a mixture of THF and acetone.

  • In a separate vessel, prepare a solution of potassium peroxymonosulfate (2.2 equivalents) in water.

  • Slowly add the aqueous solution of potassium peroxymonosulfate to the solution of the pyrimidine derivative at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

This activated intermediate is now primed for the introduction of various functionalities at the 2-position, paving the way for the creation of diverse chemical libraries for biological screening.

Biological Activities of this compound Derivatives

The true value of a synthetic building block is realized in the biological activity of its progeny. While the direct derivatives of this compound are not extensively documented in publicly available literature, the broader family of substituted pyrimidines exhibits a remarkable range of pharmacological and agrochemical properties. We will explore these activities, drawing parallels and highlighting the potential of our core molecule.

Anticancer Activity: A Promising Frontier

The pyrimidine core is a well-established pharmacophore in oncology. Marketed drugs like 5-fluorouracil and pemetrexed are testaments to the power of pyrimidine-based antimetabolites. The derivatives of this compound are poised to contribute to this legacy.

While specific studies on the anticancer activity of derivatives from our core molecule are limited, research on the closely related 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine provides compelling evidence of its potential. Thiazolo[4,5-d]pyrimidine derivatives synthesized from this analog have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 1: Representative Anticancer Activity of a Thiazolo[4,5-d]pyrimidine Derivative

Compound IDCancer Cell LineGrowth Inhibition (%)
3b Renal Cancer (UO-31)-82.97
3b Melanoma (SK-MEL-28)-62.53
3b Colon Cancer (SW-620)-63.05
3b Leukemia (CCRF-CEM)-51.41

Data extracted from NCI-60 screening of 7-chloro-3-phenyl-5-(trifluoromethyl)\thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b).

The potent activity of these related compounds strongly suggests that the this compound scaffold can be a valuable starting point for the design of novel anticancer agents. The methyl group at the 5-position can be explored for its impact on steric and electronic properties, potentially leading to improved selectivity and potency.

Anti-inflammatory and Autoimmune Applications: Targeting NF-κB Inducing Kinase (NIK)

A recent patent has illuminated a significant therapeutic application for derivatives of this compound: the inhibition of NF-κB Inducing Kinase (NIK). NIK is a critical regulator of the non-canonical NF-κB signaling pathway, which plays a pivotal role in the pathophysiology of various inflammatory and autoimmune diseases.

The synthesis of these NIK inhibitors commences with the oxidation of this compound to its sulfonyl derivative, as detailed in the experimental protocol above. This activated intermediate then undergoes a series of transformations to yield the final pyrrolidinone derivatives.

G cluster_synthesis Synthetic Pathway to NIK Inhibitors cluster_moa Mechanism of Action start This compound oxidized 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine start->oxidized Oxidation (e.g., Oxone®) intermediate_A Substituted Pyrimidine Intermediate oxidized->intermediate_A Nucleophilic Substitution final_product Pyrrolidinone-based NIK Inhibitor intermediate_A->final_product Further Elaboration nik NF-κB Inducing Kinase (NIK) final_product->nik Inhibition pathway Non-canonical NF-κB Pathway nik->pathway Activation response Pro-inflammatory Gene Expression pathway->response Downstream Signaling

Caption: Synthetic pathway and mechanism of action of NIK inhibitors derived from this compound.

This discovery opens up a promising avenue for the development of novel therapies for conditions such as rheumatoid arthritis, lupus, and inflammatory bowel disease, all of which are driven by aberrant NF-κB signaling.

Herbicidal and Antimicrobial Potential: A Broadening Horizon

The pyrimidine heterocycle is also a prominent feature in many commercial herbicides and antimicrobial agents. While direct evidence for derivatives of this compound in these applications is not yet abundant, the structural similarities to known active compounds suggest a high probability of success in these areas.

For instance, various phenylpyrimidine derivatives have been extensively studied for their herbicidal activity, which is attributed to the inhibition of key enzymes in plant growth and development. The 4-chloro and 2-methylthio functionalities of our core molecule provide convenient handles for the introduction of a phenyl group and other moieties known to confer herbicidal properties.

Similarly, the pyrimidine nucleus is found in numerous antibacterial and antifungal agents. The ability to readily modify the 4- and 2-positions of this compound allows for the exploration of a vast chemical space in the search for novel antimicrobial compounds.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective bioactive molecules from the this compound scaffold will heavily rely on a systematic exploration of structure-activity relationships. Key areas for investigation include:

  • Substitution at the 4-position: Replacing the chloro group with various amines, alcohols, and thiols can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

  • Modification of the 2-position: While oxidation to the sulfone is a key activation step, the introduction of other functionalities at this position, such as amino or alkoxy groups, could lead to novel biological profiles.

  • Functionalization of the 5-methyl group: Halogenation or other modifications of the methyl group can influence the lipophilicity and metabolic stability of the derivatives.

A rational and iterative approach to modifying these positions, guided by biological screening and computational modeling, will be crucial for unlocking the full therapeutic and agrochemical potential of this versatile building block.

SAR cluster_mods Potential Modifications core This compound 4-Position (Cl) 2-Position (SMe) 5-Position (Me) pos4 Nucleophilic Substitution (Amines, Alcohols, Thiols) core:f1->pos4 SAR Exploration pos2 Oxidation to Sulfone Nucleophilic Substitution core:f2->pos2 SAR Exploration pos5 Halogenation Further Functionalization core:f3->pos5 SAR Exploration

Caption: Key positions for structure-activity relationship (SAR) studies on this compound.

Conclusion: A Scaffold of Opportunity

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Harnessing 4-Chloro-5-methyl-2-(methylthio)pyrimidine in SNAr Chemistry

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics and functional molecules. Its prevalence in biologically active compounds drives the continuous search for efficient and selective methods for its functionalization. Among the myriad of substituted pyrimidines, This compound stands out as a versatile and highly reactive building block. Its unique substitution pattern renders it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the introduction of diverse functionalities.

This comprehensive technical guide provides an in-depth exploration of the SNAr reactions of this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and offers detailed, field-proven protocols for the successful execution of these transformations with various classes of nucleophiles.

Understanding the Reactivity: The Mechanistic Heart of the Substitution

The amenability of this compound to nucleophilic aromatic substitution is a direct consequence of its electronic architecture. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the chloro substituent at the 4-position, which acts as a good leaving group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile at the carbon atom bearing the leaving group (the C4 position). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge in the Meisenheimer complex can be delocalized onto the nitrogen atoms of the pyrimidine ring, thereby stabilizing the intermediate. The subsequent step is the rapid expulsion of the chloride ion, which restores the aromaticity of the pyrimidine ring and yields the substituted product.

The regioselectivity of nucleophilic attack on substituted pyrimidines is a critical consideration. For many chloropyrimidines, substitution is favored at the C4 and C6 positions over the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto both ring nitrogens.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amino functionalities is a cornerstone of drug discovery, and this compound readily reacts with a wide range of amines.

General Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF), add the desired amine (1.1 - 2.0 eq.).

  • If the amine is used as a salt, or if the reaction is sluggish, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.2 - 2.2 eq.) can be added.

  • The reaction mixture is then heated to a temperature between 60 °C and 120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 1: Representative Conditions for Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineNoneEthanol804>90
MorpholineK₂CO₃Acetonitrile806>90
AnilineDIEADMF1001270-85
BenzylamineNoneIsopropanol90885-95

Workflow for Amination:

Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in solvent add_amine Add Amine (and optional base) start->add_amine heat Heat and Stir (Monitor by TLC/LC-MS) add_amine->heat cool Cool to Room Temperature heat->cool workup_choice Precipitate? cool->workup_choice filter Filter and Wash Solid workup_choice->filter Yes concentrate Concentrate in vacuo workup_choice->concentrate No purify Column Chromatography or Recrystallization filter->purify extract Liquid-Liquid Extraction concentrate->extract dry Dry and Concentrate extract->dry dry->purify product Final Product purify->product

Caption: General workflow for the amination of this compound.

Protocol 2: Substitution with O-Nucleophiles (Alkoxides)

The reaction with alkoxides provides a straightforward route to 4-alkoxy-5-methyl-2-(methylthio)pyrimidines.

General Procedure:

  • Prepare a solution of the desired alkoxide by dissolving the corresponding alcohol in a suitable anhydrous solvent (e.g., THF or the alcohol itself) and adding a strong base such as sodium hydride or sodium metal. For common alkoxides like sodium methoxide or sodium ethoxide, commercially available solutions can be used.

  • To a stirred solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF, dioxane, or the corresponding alcohol) at room temperature or cooled in an ice bath, add the alkoxide solution (1.1 - 1.5 eq.) dropwise.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Table 2: Representative Conditions for O-Nucleophile Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium Methoxide-Methanol/THF25-50280-95
Sodium Ethoxide-Ethanol25-60385-98
Sodium tert-Butoxide-THF25475-90

Workflow for Alkoxylation:

Alkoxylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous solvent add_alkoxide Add Alkoxide Solution start->add_alkoxide stir Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkoxide->stir quench Quench with Water or aq. NH4Cl stir->quench concentrate Concentrate in vacuo quench->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: General workflow for the alkoxylation of this compound.

Protocol 3: Substitution with S-Nucleophiles (Thiolates)

Thiolates are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.

General Procedure:

  • To a solution of the desired thiol (1.1 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol), add a base such as sodium hydride, potassium carbonate, or sodium hydroxide (1.2 eq.) to generate the thiolate in situ.

  • To this mixture, add a solution of this compound (1.0 eq.) in the same solvent.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C for 1-5 hours, with monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Conditions for S-Nucleophile Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF25-502>90
Benzyl MercaptanNaHTHF251>95
Sodium Sulfide-Ethanol/Water80470-85

Trustworthiness Through Self-Validation: In-Process Controls and Characterization

To ensure the reliability and reproducibility of these protocols, it is imperative to incorporate rigorous in-process controls and thorough product characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective tool for monitoring the consumption of the starting material and the formation of the product. The use of a co-spot of the starting material is highly recommended. For more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information.

  • Product Isolation and Purification: The choice of purification method will depend on the physical properties of the product. Column chromatography is a versatile technique for the purification of a wide range of compounds. Recrystallization is an excellent method for obtaining highly pure crystalline solids.

  • Structural Confirmation: The structure of the final product should be unequivocally confirmed by a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups.

Conclusion: A Versatile Scaffold for Innovation

This compound is a powerful and versatile building block for the synthesis of a diverse array of functionalized pyrimidines. The nucleophilic aromatic substitution reactions of this compound are generally high-yielding and proceed under mild conditions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable synthetic intermediate in their research endeavors. By understanding the underlying principles and employing robust experimental techniques, the full potential of this compound as a scaffold for innovation can be realized.

Application Notes and Protocols for 4-Chloro-5-methyl-2-(methylthio)pyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Chloro-5-methyl-2-(methylthio)pyrimidine. This versatile heterocyclic compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. These application notes include detailed, field-proven protocols for its preparation from commercially available starting materials and its subsequent elaboration into more complex molecular scaffolds. The causality behind experimental choices, safety considerations, and analytical characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, including the nucleobases uracil, thymine, and cytosine, and a vast array of synthetic drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound is a particularly valuable intermediate due to the differential reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of various amine, alcohol, and other nucleophilic fragments. The methylthio group at the 2-position can also be displaced, or alternatively oxidized to a sulfoxide or sulfone, further expanding the synthetic possibilities. The methyl group at the 5-position provides steric and electronic influence, which can be crucial for target binding. These features make this compound a cornerstone building block for the synthesis of targeted therapies, most notably in the realm of oncology with the development of kinase inhibitors.[3][4]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the chlorination of the corresponding 4-hydroxypyrimidine precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6] The following protocol is a detailed, step-by-step procedure for this synthesis.

Synthesis of the Precursor: 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

The synthesis of the 4-hydroxy precursor is a critical first step. A common method involves the cyclocondensation of S-methylisothiourea with a suitable three-carbon synthon.

Reaction Scheme:

Synthesis of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine S_methylisothiourea S-Methylisothiourea sulfate reaction S_methylisothiourea->reaction ethyl_2_formylpropanoate Ethyl 2-formylpropanoate ethyl_2_formylpropanoate->reaction sodium_ethoxide Sodium Ethoxide (in Ethanol) sodium_ethoxide->reaction 1. Condensation 2. Cyclization precursor 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine reaction->precursor

Caption: Synthesis of the pyrimidine precursor.

Protocol:

  • Reaction Setup: To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add S-methylisothiourea sulfate (9.7 g, 0.05 mol).

  • Addition of Synthon: While stirring, add ethyl 2-formylpropanoate (7.2 g, 0.05 mol) dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to afford 4-hydroxy-5-methyl-2-(methylthio)pyrimidine.

Chlorination of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[5][6]

Reaction Scheme:

Chlorination of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine precursor 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine reaction precursor->reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->reaction organic_base Organic Base (e.g., Triethylamine) organic_base->reaction solvent Solvent (e.g., Toluene) solvent->reaction Chlorination product This compound reaction->product SNAr Reaction start_mat This compound reaction start_mat->reaction amine Primary Amine (R-NH2) amine->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., n-Butanol) solvent->reaction SNA_r_ product N-substituted-5-methyl-2-(methylthio)pyrimidin-4-amine reaction->product

References

Synthesis of Kinase Inhibitors Using 4-Chloro-5-methyl-2-(methylthio)pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Substituted Pyrimidine Core

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows for competitive binding within the kinase hinge region, a critical interaction for potent inhibition. The subject of this guide, 4-Chloro-5-methyl-2-(methylthio)pyrimidine , is a highly versatile and strategically functionalized starting material for the synthesis of a diverse array of kinase inhibitors. Its distinct substitution pattern—a reactive chlorine at the 4-position, an electron-donating methyl group at the 5-position, and a methylthio group at the 2-position—offers a tunable platform for chemists to elaborate complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this pyrimidine derivative, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies: A Multi-pronged Approach to Kinase Inhibitor Scaffolds

The chloro-substituent at the C4 position of the pyrimidine ring is the primary reactive handle for diversification. This electrophilic center is amenable to a range of powerful cross-coupling and substitution reactions. The two most pivotal transformations for generating libraries of kinase inhibitors from this starting material are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct Introduction of Key Pharmacophores

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This reaction is a direct and often high-yielding method for introducing amine functionalities, which are crucial for establishing hydrogen-bonding interactions with the kinase hinge region.

Causality Behind the Choice: SNAr is an excellent initial strategy due to its operational simplicity and the ready availability of a vast array of primary and secondary amines as nucleophiles. The reaction typically proceeds under mild conditions and often does not require a metal catalyst, making it a cost-effective and environmentally friendly option for initial library synthesis.[2]

sn_ar_workflow start 4-Chloro-5-methyl-2- (methylthio)pyrimidine process SNA_r Reaction (Heat) start->process Reacts with amine Primary or Secondary Amine (e.g., Piperazine derivative) amine->process base Base (e.g., DIPEA, K2CO3) base->process solvent Solvent (e.g., EtOH, DMF, Dioxane) solvent->process product 4-Amino-5-methyl-2- (methylthio)pyrimidine Derivative process->product caption SNA_r Reaction Workflow

A simplified workflow for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

For the introduction of carbon- and nitrogen-based substituents that are not amenable to direct SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[3][4][5] This is particularly useful for introducing bulky hydrophobic groups that can occupy the solvent-exposed regions of the ATP-binding pocket, often leading to enhanced potency and selectivity.

Causality Behind the Choice: The Suzuki coupling is favored for its broad functional group tolerance, the stability and low toxicity of the boronic acid reagents, and the generally mild reaction conditions.[3][4] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with an electron-rich substrate.[6][7]

The Buchwald-Hartwig amination is a powerful alternative to SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr reactions are sluggish.[8][9] This reaction is highly versatile and can be used to couple a wide range of primary and secondary amines, anilines, and even amides.

Causality Behind the Choice: The Buchwald-Hartwig reaction often succeeds where SNAr fails, especially with electron-rich or sterically hindered amines. The careful selection of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle and achieving high coupling efficiency.[8]

cross_coupling_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s 4-Chloro-5-methyl-2- (methylthio)pyrimidine reaction_s Reaction start_s->reaction_s boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction_s pd_cat_s Pd Catalyst (e.g., Pd(PPh3)4) pd_cat_s->reaction_s base_s Base (e.g., K2CO3) base_s->reaction_s product_s 4-Aryl-5-methyl-2- (methylthio)pyrimidine reaction_s->product_s start_b 4-Chloro-5-methyl-2- (methylthio)pyrimidine reaction_b Reaction start_b->reaction_b amine_b Amine amine_b->reaction_b pd_cat_b Pd Precatalyst & Ligand (e.g., Pd2(dba)3 / XPhos) pd_cat_b->reaction_b base_b Base (e.g., NaOtBu) base_b->reaction_b product_b 4-Amino-5-methyl-2- (methylthio)pyrimidine reaction_b->product_b caption Palladium-Catalyzed Cross-Coupling Workflows

A comparison of Suzuki-Miyaura and Buchwald-Hartwig workflows.

Targeting Key Cellular Pathways: The PI3K/Akt/mTOR Signaling Cascade

Many kinase inhibitors derived from pyrimidine scaffolds target critical signaling pathways implicated in cancer cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.[10][11][12]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits caption PI3K/Akt/mTOR Signaling Pathway Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine-based kinase inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of kinase inhibitors from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

Objective: To synthesize a 4-amino-substituted pyrimidine derivative via SNAr.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., N-Boc-piperazine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

  • Add the secondary amine and DIPEA to the stirred solution.

  • Heat the reaction mixture to reflux (for EtOH) or 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using EtOH, concentrate the mixture under reduced pressure. If using DMF, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • LC-MS Analysis: A peak corresponding to the expected mass of the product.

  • NMR Spectroscopy: 1H and 13C NMR spectra consistent with the structure of the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-substituted pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh3)4.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Reaction Color Change: A darkening of the reaction mixture is often indicative of the formation of the active Pd(0) species.

  • LC-MS Analysis: Disappearance of starting materials and appearance of a peak with the expected product mass.

  • NMR Spectroscopy: Confirmation of the C-C bond formation through the appearance of new aromatic signals and the absence of the starting pyrimidine proton signal.

Parameter Typical Conditions for Suzuki Coupling of Chloropyrimidines Rationale
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf)Choice depends on the reactivity of the boronic acid and the chloropyrimidine.
Ligand Triphenylphosphine, XPhos, SPhosBulky, electron-rich ligands can improve catalytic activity for less reactive chlorides.
Base K2CO3, Cs2CO3, K3PO4The base is crucial for the transmetalation step.
Solvent Dioxane/H2O, Toluene, DMFA mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize a 4-amino-substituted pyrimidine derivative with a less nucleophilic amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • XPhos or a similar biarylphosphine ligand (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Stir bar

Procedure:

  • In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk flask.

  • Add the ligand, followed by Pd2(dba)3.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring. Monitor by LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Strictly Anhydrous and Anaerobic Conditions: The success of this reaction is highly dependent on the exclusion of air and moisture.

  • LC-MS Analysis: Complete consumption of starting material and formation of the product peak.

  • NMR Spectroscopy: Characteristic shifts in the pyrimidine ring protons and the appearance of signals corresponding to the coupled amine.

Parameter Typical Conditions for Buchwald-Hartwig Amination Rationale
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2These are common Pd(0) and Pd(II) sources that form the active catalyst in situ.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for efficient catalysis.
Base NaOtBu, K3PO4, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.
Temperature 80-120 °CElevated temperatures are typically needed to drive the reaction to completion.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse libraries of kinase inhibitors. By leveraging robust and well-established synthetic methodologies such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, medicinal chemists can efficiently explore the chemical space around the pyrimidine core. The protocols and insights provided in this guide serve as a comprehensive resource for the design and execution of synthetic campaigns targeting kinases and their associated signaling pathways. Careful optimization of reaction conditions, guided by the principles outlined herein, will be paramount to the successful development of novel and potent therapeutic agents.

References

Application Notes & Protocols: Strategic C-C Bond Formation Utilizing 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrimidine nucleus is a privileged structure, central to the function of DNA, RNA, and numerous approved pharmaceuticals. 4-Chloro-5-methyl-2-(methylthio)pyrimidine, in particular, has emerged as a highly versatile and strategic building block. Its differentiated reactivity, with a readily displaceable chloro group, makes it an ideal substrate for carbon-carbon bond formation, a critical step in the molecular diversification required to generate novel drug candidates. A notable application of this scaffold is in the synthesis of advanced therapeutic agents, such as the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648, underscoring its relevance in contemporary medicinal chemistry.[1][2][3][4]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for C-C bond formation using this key pyrimidine intermediate. We will delve into the mechanistic rationale behind protocol choices and furnish detailed, field-proven experimental procedures for researchers engaged in the synthesis of complex molecules.

Safety & Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a chemical reagent that requires careful handling.

  • Hazards: The compound may cause skin and serious eye irritation.[5] It may also be harmful if swallowed, inhaled, or in direct contact with the skin.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.

Core Methodology: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in synthetic organic chemistry for forging C-C bonds.[8] Reactions like the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings proceed through a common catalytic cycle, allowing for the precise and predictable assembly of complex molecular architectures under relatively mild conditions.[9][10][11]

The general catalytic cycle for these reactions involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.[12][13]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13][14]

The choice of ligands, base, and solvent is critical for stabilizing the palladium catalyst and facilitating each step of this cycle efficiently.

Visualizing the Catalytic Pathways

The following diagrams illustrate the fundamental catalytic cycles for the key cross-coupling reactions discussed in this guide.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Aryl-Pd(II)-R'(L)₂ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Aryl-R' RedElim->Product Reactants Aryl-Cl + R'-B(OR)₂ Reactants->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Alkynyl Aryl-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Aryl-C≡CR RedElim->Product Aryl_Halide Aryl-Cl Aryl_Halide->OxAdd CuX Cu-Cl Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX Cu_Acetylide->Transmetalation_Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[15][16]

Experimental Protocols

The following protocols are designed as robust starting points for optimization. Researchers should note that the optimal conditions may vary depending on the specific coupling partner used.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pyrimidine, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat to Desired Temp (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical workflow for a cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly reliable method for forming biaryl or vinyl-aryl bonds using organoboron reagents.[10][12]

  • Rationale: This protocol employs a standard Pd(PPh₃)₄ catalyst, which is often effective for electron-deficient chloro-heterocycles. The use of a carbonate base and an aqueous dioxane mixture is a classic condition that balances reactivity and solubility.[10]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or Vinylboronic Acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Stille Coupling

The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance.[11][14][17]

  • Rationale: The Stille reaction often proceeds under neutral or mildly basic conditions, making it suitable for sensitive substrates.[18] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[11] The choice of Pd₂(dba)₃ with a phosphine ligand like PPh₃ provides a robust catalytic system.

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

    • Triphenylphosphine (PPh₃) (0.1 equiv)

    • Anhydrous Toluene or DMF

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, add Pd₂(dba)₃ and PPh₃ to a dry reaction flask.

    • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

    • Add the this compound and the organostannane reagent.

    • Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • To aid in the removal of tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride (KF).

    • Dry the organic phase, concentrate, and purify via column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form arylalkynes.[15][19][20]

  • Rationale: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[15][16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[21] An amine base is used both to neutralize the HX byproduct and often as the solvent.[15]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) Iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the pyrimidine substrate, PdCl₂(PPh₃)₂, and CuI.

    • Add the degassed solvent (e.g., THF) followed by the degassed amine base (e.g., Et₃N).

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Data & Troubleshooting

The selection of a specific protocol depends on the desired final structure and the available coupling partners. The following table provides a general guide.

Reaction Coupling Partner Key Advantages Common Challenges
Suzuki-Miyaura Boronic Acids/EstersCommercially diverse partners; non-toxic byproducts.Base sensitivity; boronic acid decomposition.
Stille OrganostannanesHigh functional group tolerance; mild conditions.Toxic tin reagents; difficult byproduct removal.
Sonogashira Terminal AlkynesMild conditions (often RT); direct alkynylation.Susceptible to alkyne homocoupling (Glaser coupling).[16]

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalystUse a fresh batch of catalyst; ensure rigorous inert atmosphere and degassed solvents.
Poor reagent qualityPurify starting materials; check purity of boronic acid or organostannane.
Formation of Side Products (Suzuki) Boronic acid homocouplingUse rigorously degassed solvents; lower reaction temperature.
(Sonogashira) Alkyne homocouplingEnsure anaerobic conditions; consider copper-free protocols if issue persists.
Difficulty in Purification (Stille) Residual tin byproductsWash with aqueous KF; use specialized purification techniques.

Conclusion

This compound is a powerful synthetic intermediate whose utility is maximized through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Sonogashira couplings each offer unique advantages for C-C bond formation, enabling access to a vast chemical space of novel pyrimidine derivatives. By understanding the mechanistic principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can effectively leverage this building block for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Dihydropyrimido[4,5-d]pyrimidine Derivatives Using 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihydropyrimido Compounds and the Versatility of a Key Pyrimidine Precursor

Dihydropyrimido[4,5-d]pyrimidines represent a class of fused heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their rigid, nitrogen-rich scaffold serves as a versatile template for the design of molecules with a wide array of biological activities, including but not limited to, kinase inhibitors, anti-cancer agents, and antiviral compounds. The arrangement of nitrogen atoms in this fused ring system allows for a multitude of hydrogen bonding interactions, making them ideal candidates for targeting specific biological macromolecules.

The synthetic accessibility of these complex scaffolds is paramount for their exploration in drug discovery and development. A key starting material that offers a strategic entry point into this chemical space is 4-Chloro-5-methyl-2-(methylthio)pyrimidine . This trifunctionalized pyrimidine is an excellent electrophilic substrate for the construction of the dihydropyrimido[4,5-d]pyrimidine core. The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, the methyl group at the 5-position provides a point for further functionalization or can influence the electronic properties of the ring, and the methylthio group at the 2-position can be retained or readily oxidized and displaced to introduce further diversity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of dihydropyrimido[4,5-d]pyrimidine derivatives. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the optimization of this synthetic route.

Synthetic Strategy: A Multi-Step Approach to the Dihydropyrimido[4,5-d]pyrimidine Scaffold

The synthesis of dihydropyrimido[4,5-d]pyrimidines from this compound is a multi-step process that hinges on the sequential introduction of functionalities to build the second pyrimidine ring. The overall strategy can be broken down into three key stages:

  • Nucleophilic Aromatic Substitution: The highly reactive 4-chloro group is displaced by an amino group, forming a crucial 4-aminopyrimidine intermediate.

  • Activation of the 4-Amino Group: The 4-amino group is converted into a more reactive enamine or amidine derivative, typically using a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step is critical for facilitating the subsequent cyclization.

  • Cyclocondensation: The activated intermediate undergoes an intramolecular or intermolecular cyclization with a suitable nitrogen source to form the second pyrimidine ring, yielding the desired dihydropyrimido[4,5-d]pyrimidine scaffold.

This strategic approach allows for the introduction of diversity at various points in the synthesis, making it a powerful tool for the generation of compound libraries for biological screening.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from the starting material to the final dihydropyrimido[4,5-d]pyrimidine product.

G cluster_0 Step 1: Amination cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization start This compound intermediate1 4-Amino-5-methyl-2-(methylthio)pyrimidine start->intermediate1 Nucleophilic Substitution (e.g., NH3 or R-NH2) intermediate2 N'-((Dimethylamino)methylene)-5-methyl-2-(methylthio)pyrimidine-4-amine intermediate1->intermediate2 Formylation (DMF-DMA) product Dihydropyrimido[4,5-d]pyrimidine Derivative intermediate2->product Cyclocondensation (e.g., Amine/Ammonia)

Caption: Synthetic workflow for dihydropyrimido[4,5-d]pyrimidines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative dihydropyrimido[4,5-d]pyrimidine derivative.

Protocol 1: Synthesis of 4-Amino-5-methyl-2-(methylthio)pyrimidine

This protocol details the nucleophilic displacement of the 4-chloro group with an amino group. The use of ammonia will yield the parent 4-amino compound, which is a versatile intermediate for further reactions.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in Methanol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Addition of Ammonia: To the stirred solution, add 15 mL of a 7N solution of ammonia in methanol.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 4-Amino-5-methyl-2-(methylthio)pyrimidine.

Expected Outcome: The product will be a solid. The yield is typically in the range of 80-90%.

Causality and Insights: The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogen atoms. Ammonia, being a good nucleophile, readily displaces the chloride ion to form the more stable amino-substituted product. The use of a sealed tube or a pressure vessel may be necessary for less reactive amines or to achieve higher reaction temperatures.

Protocol 2: Synthesis of N'-((Dimethylamino)methylene)-5-methyl-2-(methylthio)pyrimidine-4-amine

This protocol describes the activation of the 4-amino group using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step is crucial for the subsequent cyclization to form the fused pyrimidine ring.

Materials:

  • 4-Amino-5-methyl-2-(methylthio)pyrimidine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 1.0 g of 4-Amino-5-methyl-2-(methylthio)pyrimidine in 30 mL of anhydrous toluene.

  • Addition of DMF-DMA: Add 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and excess DMF-DMA are removed under reduced pressure to yield the crude product. This product is often used in the next step without further purification.

Expected Outcome: The product is typically a viscous oil or a low-melting solid.

Causality and Insights: DMF-DMA is a powerful formylating agent that reacts with the primary amino group to form a dimethylaminomethyleneamino group.[1] This transformation converts the relatively unreactive amino group into a more electrophilic species, which is primed for cyclization with a nucleophile. The reaction is driven by the formation of methanol as a byproduct, which is removed by distillation during the reflux.

Protocol 3: Synthesis of a Dihydropyrimido[4,5-d]pyrimidine Derivative

This protocol outlines the final cyclization step to form the dihydropyrimido[4,5-d]pyrimidine ring system. In this example, we will use a primary amine to introduce a substituent at the N-8 position of the final product.

Materials:

  • N'-((Dimethylamino)methylene)-5-methyl-2-(methylthio)pyrimidine-4-amine

  • A primary amine (e.g., aniline)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Crystallization dishes

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude N'-((Dimethylamino)methylene)-5-methyl-2-(methylthio)pyrimidine-4-amine from the previous step in 20 mL of glacial acetic acid.

  • Addition of Amine: Add 1.1 equivalents of the desired primary amine (e.g., aniline) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Expected Outcome: The final product will be a crystalline solid. The yield will vary depending on the amine used but is generally in the moderate to good range.

Causality and Insights: The primary amine attacks the electrophilic carbon of the dimethylaminomethyleneamino group, leading to the displacement of dimethylamine. This is followed by an intramolecular cyclization where the newly introduced amino group attacks the C5 position of the pyrimidine ring, which is activated by the adjacent nitrogen atom. A subsequent tautomerization and aromatization (if possible) leads to the final dihydropyrimido[4,5-d]pyrimidine product. Acetic acid serves as both a solvent and a catalyst for this cyclocondensation reaction.

Data Presentation: A Summary of Key Reaction Parameters

The following table summarizes the key reaction parameters for the synthesis of a representative dihydropyrimido[4,5-d]pyrimidine derivative.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 This compound7N NH3 in MethanolEthanol80-904-680-90
2 4-Amino-5-methyl-2-(methylthio)pyrimidineDMF-DMAToluene1102-3>95 (crude)
3 N'-((Dimethylamino)methylene)-5-methyl-2-(methylthio)pyrimidine-4-amineAnilineAcetic Acid1206-860-75

Mechanism of Ring Formation

The following diagram illustrates the plausible mechanism for the cyclization step (Protocol 3).

Caption: Plausible mechanism for the formation of the dihydropyrimido[4,5-d]pyrimidine ring.

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a robust and versatile method for the synthesis of dihydropyrimido[4,5-d]pyrimidine derivatives from the readily available starting material, this compound. The modular nature of this synthesis allows for the facile introduction of a wide range of substituents, making it an invaluable tool for the generation of diverse chemical libraries for drug discovery and other applications.

Future work in this area could focus on the development of one-pot procedures to streamline the synthesis, the exploration of a broader range of nucleophiles in the amination and cyclization steps, and the investigation of the reactivity of the methylthio group for further diversification of the final products. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel dihydropyrimido compounds with potent and selective biological activities.

References

Application Notes and Protocols for the Regioselective Reactions of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

4-Chloro-5-methyl-2-(methylthio)pyrimidine is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its strategic substitution pattern, featuring a reactive chlorine atom at the C4 position and a modifiable methylthio group at the C2 position, allows for a range of regioselective transformations. This guide provides an in-depth exploration of the key reactions of this pyrimidine derivative, offering detailed protocols and mechanistic insights to enable its effective utilization in complex molecule synthesis. The pyrimidine core is a ubiquitous motif in biologically active molecules, making this scaffold a valuable starting material for the development of novel therapeutics and functional materials.[2]

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The Primary Reaction Pathway

The pyrimidine ring is inherently electron-deficient, facilitating nucleophilic aromatic substitution (SNAr). In this compound, the C4 position is the most electrophilic and, therefore, the primary site for nucleophilic attack. This regioselectivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogens relative to the C2 position.

The general mechanism for the SNAr reaction at the C4 position involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)2, Base pd_aryl_boronate Ar-Pd(II)(Ar')L_n transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination Ar-Ar' reductive_elimination->pd0 Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'R''NH, Base pd_amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

References

Application Notes and Protocols for the Derivatization of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and serving as a privileged scaffold in the development of novel therapeutic agents.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, provides a biochemical precedent for its interaction with biological macromolecules.[3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] The synthetic tractability of the pyrimidine core allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[6]

This guide focuses on a particularly versatile building block: 4-Chloro-5-methyl-2-(methylthio)pyrimidine . This compound offers three key points for diversification, making it an ideal starting material for the construction of compound libraries in drug discovery campaigns. The strategic derivatization of this scaffold can lead to the rapid identification of potent and selective modulators of various biological targets, particularly protein kinases.[3][7]

Core Scaffold Analysis: this compound

The chemical structure of this compound presents a trifecta of reactive sites ripe for chemical modification. Understanding the inherent reactivity of each site is crucial for designing logical and efficient synthetic routes.

  • The 4-Chloro Group: This is the most activated site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the displacement of the chloride by a wide range of nucleophiles. This position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.

  • The 2-Methylthio Group: This group can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring and can enhance the molecule's ability to act as a hydrogen bond acceptor. Furthermore, the resulting methylsulfinyl and methylsulfonyl groups are excellent leaving groups, enabling a second wave of nucleophilic substitutions at the 2-position.

  • The 5-Methyl Group: While less reactive than the other two positions, the methyl group can be a key determinant of steric interactions within a protein binding pocket and can influence the overall lipophilicity of the molecule.

Below is a diagram illustrating the key reactive sites on the core scaffold.

Caption: Key reactive sites for derivatization on the this compound scaffold.

PART 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The displacement of the 4-chloro substituent is a robust and versatile method for introducing a wide array of functional groups. Amines are particularly common nucleophiles in this reaction, leading to the formation of 4-aminopyrimidine derivatives, a motif found in numerous kinase inhibitors.[7]

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction. For reactions with aliphatic amines, alcohols like isopropanol or butanol can also be effective.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. In some cases, an excess of the amine nucleophile can serve as the base.

  • Temperature: The reaction temperature can be varied to control the rate of reaction. While some highly nucleophilic amines may react at room temperature, heating is often necessary to achieve a reasonable reaction time, typically in the range of 80-140 °C. Microwave irradiation can significantly accelerate these reactions.

Protocol 1: General Procedure for SNAr with Amines

This protocol provides a general method for the synthesis of 4-amino-5-methyl-2-(methylthio)pyrimidine derivatives.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-5-methyl-2-(methylthio)pyrimidine derivative.

Self-Validation: The success of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, typically more polar, spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a workflow diagram for the SNAr reaction.

SNAr_Workflow start Start reactants Combine: - this compound - Amine - DIPEA - DMF start->reactants reaction Heat to 100°C (4-12h) Monitor by TLC reactants->reaction workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with NaHCO₃ & Brine reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product 4-Amino Derivative purification->product

Caption: General workflow for the nucleophilic aromatic substitution of this compound with amines.

PART 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing for the introduction of aryl and heteroaryl moieties at the 4-position of the pyrimidine ring.[1] This reaction is instrumental in creating biaryl structures, which are common in many classes of drugs.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) catalyst is essential for the reaction. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precatalysts that are reduced in situ, such as palladium(II) acetate [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. The choice of ligand is critical and can significantly impact the reaction outcome.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) is required for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)) and water is typically used to dissolve both the organic and inorganic reactants.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.5 eq), Na₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-5-methyl-2-(methylthio)pyrimidine derivative.

Self-Validation: Progress can be tracked by the consumption of the starting material. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Chloropyrimidine) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 3: Oxidation of the 2-Methylthio Group

Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group can significantly impact the biological activity of the molecule by altering its electronic and steric properties. The resulting sulfone is also an excellent leaving group, opening up possibilities for further derivatization at the 2-position.

Causality Behind Experimental Choices:
  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[8][9] The stoichiometry of m-CPBA can be controlled to favor the formation of either the sulfoxide (approx. 1.1 eq) or the sulfone (approx. 2.2 eq). Oxone® (potassium peroxymonosulfate) is another effective and environmentally friendly oxidizing agent.[6]

  • Solvent: Chlorinated solvents such as dichloromethane (DCM) or chloroform (CHCl₃) are typically used for m-CPBA oxidations. For Oxone®, a mixture of water and an organic solvent like acetone or methanol is often employed.

  • Temperature: These oxidations are often carried out at low temperatures (0 °C to room temperature) to control the exothermicity of the reaction and to minimize side reactions.

Protocol 3: Oxidation to the Methylsulfonyl Derivative

This protocol describes the oxidation of the methylthio group to a methylsulfonyl group using m-CPBA.

Materials:

  • 4-Substituted-5-methyl-2-(methylthio)pyrimidine

  • Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Dissolve the 4-substituted-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-substituted-5-methyl-2-(methylsulfonyl)pyrimidine.

Self-Validation: The oxidation can be monitored by the disappearance of the starting material and the appearance of a more polar product on TLC. The formation of the sulfone can be confirmed by the characteristic downfield shift of the S-methyl protons in the ¹H NMR spectrum and the presence of a strong S=O stretching band in the IR spectrum.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the key derivatization strategies for this compound.

Reaction Type Position Reagents and Conditions Product Type Key Advantages
Nucleophilic Aromatic Substitution (SNAr) 4R¹R²NH, DIPEA, DMF, 100 °C4-Amino-pyrimidinesIntroduces diverse functional groups, crucial for kinase hinge binding.
Suzuki-Miyaura Coupling 4Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C4-Aryl-pyrimidinesForms C-C bonds, enabling the synthesis of biaryl structures.
Oxidation 2m-CPBA (2.2 eq), DCM, 0 °C to rt2-Methylsulfonyl-pyrimidinesModulates electronic properties, creates a good leaving group for further substitution.

Conclusion and Future Outlook

This compound is a highly valuable and versatile scaffold for drug discovery. The distinct reactivity of its three functional groups allows for a systematic and combinatorial approach to the synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this privileged core. The derivatization strategies discussed, particularly the introduction of amino and aryl substituents at the 4-position and the modulation of the 2-position through oxidation, are directly applicable to the development of potent and selective inhibitors of various protein kinases and other important biological targets. Future work in this area will undoubtedly involve the exploration of novel coupling partners, the development of more efficient and sustainable catalytic systems, and the application of these derivatives in a wider range of therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and purity.

Synthesis Overview: The Core Transformation

The synthesis of this compound is a pivotal step in the creation of more complex pharmaceutical intermediates. The most reliable and widely adopted method involves the chlorination of the hydroxyl group in its precursor, 5-methyl-2-(methylthio)pyrimidin-4(3H)-one. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of an organic base.

Understanding the underlying mechanism is key to troubleshooting. The pyrimidinone tautomer exists in equilibrium with its aromatic hydroxypyrimidine form. POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction is often facilitated by a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine), which can assist in the formation of a more reactive phosphoryl intermediate, thereby promoting the nucleophilic substitution of the hydroxyl group with a chloride ion.

General Synthetic Workflow

The following diagram illustrates the common two-step pathway to the target compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation cluster_2 Step 3: Chlorination A Thiourea + Ethyl 2-methylacetoacetate B 5-Methyl-2-thiouracil A->B  NaOEt, EtOH C 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (Precursor) B->C  MeI or (MeO)2SO2, Base D This compound (Target Product) C->D  POCl3, Base (optional)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the chlorination step. Each answer provides a mechanistic explanation and actionable advice.

Q1: My reaction is sluggish or appears incomplete by TLC/LC-MS analysis. How can I drive it to completion?

A1: Incomplete conversion is a frequent challenge and typically points to issues with reactivity or reaction conditions.

  • Causality: The conversion of the 4-hydroxy group to the 4-chloro group requires sufficient thermal energy to overcome the activation barrier. The viscosity of POCl₃ can also lead to poor mixing and localized concentration gradients, hindering the reaction.

  • Troubleshooting Steps:

    • Temperature & Reaction Time: Ensure the reaction is heated to a reflux temperature of 100-110°C.[1] Reactions are typically run for 2-5 hours.[2] Monitor the reaction by TLC or LC-MS every hour after the first hour to track the disappearance of the starting material.

    • Stoichiometry of POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent. Using a significant excess (5-10 equivalents by weight relative to the substrate) ensures the reaction proceeds to completion.[2]

    • Efficient Stirring: Use robust mechanical stirring, especially for larger-scale reactions, to ensure the mixture is homogeneous. Poor stirring is a common cause of incomplete reactions.

    • Moisture Control: The starting material and glassware must be scrupulously dry. POCl₃ reacts violently with water, which quenches the reagent and reduces its effective concentration.

Q2: My reaction mixture turned dark brown or black, and I'm seeing significant tar formation. What is causing this decomposition?

A2: Darkening and polymerization are classic signs of thermal decomposition, often exacerbated by impurities or poor temperature control.

  • Causality: Pyrimidine rings, especially when activated, can be susceptible to uncontrolled side reactions at high temperatures. Overheating or extended reaction times beyond what is necessary for full conversion can lead to decomposition.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not exceed the recommended reflux temperature (around 110°C). Use a temperature-controlled heating mantle and a thermometer to monitor the internal reaction temperature.

    • Ramp Heating: Instead of heating rapidly, gradually increase the temperature to reflux. This prevents thermal shock and localized overheating.

    • Purity of Starting Material: Ensure your precursor, 5-methyl-2-(methylthio)pyrimidin-4(3H)-one, is pure. Impurities can act as catalysts for decomposition pathways.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to darkening.[3]

Q3: What is the role of an organic base like N,N-dimethylaniline or triethylamine? Is it always necessary?

A3: The use of an organic base is a critical process parameter that can significantly impact reaction rate and yield.

  • Causality: An organic base, such as N,N-dimethylaniline, acts as a catalyst.[1] It activates the pyrimidinol by forming a more reactive intermediate or scavenges the HCl generated during the reaction, preventing potential acid-catalyzed side reactions. The choice of base and its stoichiometry are crucial.

  • Recommendations:

    • Catalytic Use: A small amount of N,N-dimethylaniline is often used as a catalyst to accelerate the reaction.[1]

    • Full Equivalence: In some protocols, a full equivalent of a base like triethylamine is used to neutralize HCl. This is common when the reaction is performed in a solvent other than POCl₃.[4]

    • When to Omit: While some procedures proceed without a base, its inclusion is highly recommended for achieving consistent results and higher yields, especially if you are experiencing a sluggish reaction.

Q4: The work-up procedure of quenching excess POCl₃ is difficult or hazardous. What is the safest and most effective method?

A4: The quenching of phosphorus oxychloride is one of the most critical and potentially hazardous steps of this synthesis. A controlled and careful procedure is essential.

  • Causality: POCl₃ reacts exothermically and vigorously with protic solvents like water and alcohols, generating large volumes of corrosive HCl gas. Simply pouring the reaction mixture into water is dangerous and can lead to a violent, uncontrolled reaction.

  • Validated Quenching Protocol:

    • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

    • Removal of Excess POCl₃: Whenever possible, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This dramatically reduces the amount that needs to be quenched.[2]

    • Controlled Quench: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.[2][5] The large surface area and thermal mass of the ice help to control the exotherm. Perform this in a well-ventilated fume hood.

    • Neutralization: After the quench is complete, the acidic aqueous solution must be neutralized. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral (~7). Be prepared for significant gas evolution (CO₂).

    • Extraction: Once neutralized, the product can be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane.[2]

Q5: How can I best purify the final product, this compound?

A5: Achieving high purity is essential for downstream applications. The choice of purification method depends on the nature of the impurities.

  • Causality: The crude product may contain unreacted starting material, the hydrolyzed product (pyrimidinone), and baseline tarry material.

  • Purification Strategy:

    • Aqueous Wash: During the extraction work-up, washing the organic layer with water and then brine will remove most inorganic salts and water-soluble impurities.

    • Column Chromatography: This is the most effective method for removing closely related impurities. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[2][5] Solvents like ethanol or hexane/ethyl acetate mixtures are good starting points.

    • Drying: After extraction, always dry the organic phase with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating it to obtain the crude product.[2]

Troubleshooting Flowchart: Low Yield

G start Low Yield of Target Compound q1 Was the starting material fully consumed (checked by TLC/LCMS)? start->q1 incomplete Incomplete Reaction q1->incomplete No complete Starting material consumed, but yield is still low. q1->complete Yes incomplete_sol1 Increase reaction time and/or temperature (reflux at 110°C). incomplete->incomplete_sol1 incomplete_sol2 Ensure POCl3 is in sufficient excess (5-10 eq). incomplete->incomplete_sol2 incomplete_sol3 Check for moisture; use dry reagents and glassware. incomplete->incomplete_sol3 decomp Decomposition/Tar Formation complete->decomp Yes, significant tar observed workup_loss Loss During Work-up/Purification complete->workup_loss No, reaction was clean decomp_sol1 Reduce reaction temperature or time. Do not overheat. decomp->decomp_sol1 decomp_sol2 Ensure purity of starting material. decomp->decomp_sol2 workup_sol1 Ensure complete extraction by checking aqueous layer for product. workup_loss->workup_sol1 workup_sol2 Confirm pH is neutral before extraction to prevent product hydrolysis. workup_loss->workup_sol2 workup_sol3 Optimize chromatography/recrystallization conditions. workup_loss->workup_sol3

Caption: A decision tree for troubleshooting low yield issues.

Validated Experimental Protocol

This protocol integrates best practices discussed in the troubleshooting guide. It is designed to be a self-validating system with clear checkpoints.

Reagent Table
ReagentCAS NumberMol. WeightMolar Eq.Typical Amount
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one13735-51-2156.201.010.0 g
Phosphorus Oxychloride (POCl₃)10025-87-3153.33~10 (by wt)100 mL (~165 g)
N,N-Dimethylaniline121-69-7121.180.3 - 1.02.3 - 7.7 mL
Crushed IceN/A18.02-~500 g
Ethyl Acetate141-78-688.11-3 x 150 mL
Saturated NaHCO₃ (aq)144-55-884.01-As needed
Anhydrous Na₂SO₄7757-82-6142.04-As needed
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add 5-methyl-2-(methylthio)pyrimidin-4(3H)-one (10.0 g).

  • Reagent Addition: In a well-ventilated fume hood, add phosphorus oxychloride (100 mL). The mixture will be a slurry. Begin stirring.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (e.g., 5 mL). A slight exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (~105-110°C) using a heating mantle.

    • Checkpoint: The mixture should become a clear, homogeneous solution as the reaction progresses. Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexane) until the starting material spot is no longer visible (typically 2-4 hours).

  • Cooling & Concentration: Once complete, cool the reaction to room temperature. Remove the excess POCl₃ by vacuum distillation. This is a critical step to ensure a safe work-up.[2]

  • Quenching: In a separate large beaker (1 L), place ~500 g of crushed ice. Slowly and carefully, with vigorous stirring, pour the concentrated reaction residue onto the ice.

    • Safety Check: Perform this step slowly in a fume hood. The rate of addition should be controlled to manage the exotherm and HCl gas evolution.

  • Neutralization & Extraction: Once all the residue is quenched and the ice has melted, slowly add saturated sodium bicarbonate solution until the pH of the aqueous mixture is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic extracts. Wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Checkpoint: The crude product is often an oil or low-melting solid. Purity can be assessed by ¹H NMR and LC-MS.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the final product.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylaniline: Toxic and readily absorbed through the skin. Handle with care and appropriate PPE.

  • Quenching: The quenching process generates large amounts of HCl gas. Ensure adequate ventilation and perform the procedure with extreme caution.

References

Technical Support Center: Suzuki Coupling of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-5-methyl-2-(methylthio)pyrimidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. As an electron-deficient heteroaryl chloride, this substrate presents unique opportunities and challenges. This guide provides in-depth, field-proven insights to help you navigate potential side reactions and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted this compound. What is the likely cause?

Answer:

Low conversion with recovery of the starting material typically points to issues with the catalytic cycle, specifically a slow or inefficient oxidative addition step or overall catalyst deactivation . The C4-Cl bond on the pyrimidine ring is activated by the electron-withdrawing nature of the ring nitrogens, but it is still less reactive than corresponding bromides or iodides.[1][2]

Probable Causes & Recommended Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Inefficient Catalyst/Ligand System The energy barrier for the oxidative addition of an aryl chloride to a Pd(0) species is higher than for bromides or iodides. The ligand on the palladium center is critical for modulating its electron density and steric bulk to facilitate this step. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination.[3]1. Switch to a More Active Catalyst System: Use pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[3] 3. Use Pre-catalysts: Consider using modern palladacycle pre-catalysts (e.g., G2 or G3 Buchwald pre-catalysts) which form the active Pd(0) species efficiently in situ.[4]
Catalyst Deactivation The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by trace oxygen or can form inactive aggregates (palladium black), especially at high temperatures. The pyrimidine nitrogen atoms can also coordinate to the palladium center, potentially poisoning the catalyst.1. Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction. 2. Optimize Temperature: While higher temperatures can increase the rate of oxidative addition, they can also accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion (e.g., screen temperatures from 80°C to 110°C).[1][5]
Incorrect Solvent Choice The solvent influences catalyst solubility, reagent stability, and the rates of the catalytic steps. Polar aprotic solvents are generally preferred.1. Screen Solvents: Test solvents such as 1,4-dioxane, DMF, or toluene, often with the addition of water (e.g., 10:1 ratio), which can aid in dissolving the base and facilitating the transmetalation step.[1][6]
Question 2: My main byproduct is 5-methyl-2-(methylthio)pyrimidine, where the chlorine has been replaced by hydrogen. How can I prevent this?

Answer:

This side reaction is known as protodehalogenation (or specifically, proto-dechlorination). It is a common issue with electron-deficient heteroaryl halides, especially under harsh conditions or with certain bases and solvents.[7][8]

Probable Causes & Recommended Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Source of Protons The proton source can be trace water in the solvent, the boronic acid itself, or alcohol solvents. The base can facilitate the cleavage of the C-Cl bond, followed by protonation.1. Use Anhydrous Conditions: If using a non-aqueous system, ensure all solvents and reagents are rigorously dried. 2. Avoid Alcohol Solvents: While sometimes used, alcoholic solvents can be a source of protons, especially at elevated temperatures.[8] Consider switching to an aprotic solvent like dioxane or toluene.
Base-Mediated Decomposition Strong bases, particularly in combination with protic solvents, can promote this side reaction. The choice of base is critical.1. Screen Weaker Bases: If using a strong base like K₃PO₄, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃. 2. Use an Anhydrous Base: Ensure the base used is anhydrous.
Slow Transmetalation If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate palladium-aryl species [Ar-Pd(II)-Cl] has a longer lifetime and is more susceptible to side reactions like protodehalogenation.[8]1. Optimize the Base: The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones at promoting this step, creating a delicate balance with preventing protodehalogenation.[3] 2. Consider a Boronic Ester: Pinacol boronic esters (Bpin) can sometimes exhibit different kinetics and may be less prone to certain side reactions.[9][10]
Question 3: I am observing a significant amount of a biaryl byproduct derived from my boronic acid (Ar-Ar). What is this and how do I minimize it?

Answer:

This side product results from the homocoupling of your boronic acid. This is a well-known side reaction in Suzuki couplings and is typically mediated by either oxygen or the palladium catalyst itself.[11]

Probable Causes & Recommended Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Oxygen-Mediated Homocoupling The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid, often catalyzed by palladium. This pathway is a major contributor to this byproduct.[11]1. Rigorous Degassing: This is the most critical step. Degas all solvents, the base, and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.
Palladium(II)-Mediated Homocoupling If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with two equivalents of the boronic acid to form the homocoupled product and the active Pd(0) species. This is particularly problematic at the beginning of the reaction.[3][11]1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step where homocoupling is prevalent. 2. Control Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1-1.3 equivalents) is usually sufficient.
High Reaction Temperature Elevated temperatures can accelerate the rate of homocoupling relative to the desired cross-coupling.[3]1. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. An optimization screen from 80°C to 110°C is recommended.

Visualizing the Reaction Network

The following diagram illustrates the main Suzuki catalytic cycle and the entry points for the key side reactions discussed.

Suzuki_Side_Reactions Diagram 1: Suzuki Catalytic Cycle and Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Pyrimidine-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Protodehalogenation Protodehalogenation PdII_Aryl->Protodehalogenation [H⁺] Source PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Product ArylCl Pyrimidine-Cl (Starting Material) BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal + Base Homocoupling Homocoupling BoronicAcid->Homocoupling O₂ or Pd(II) Base Base (e.g., K₂CO₃) Product Pyrimidine-Ar' (Desired Product) Dehalogenated_Product Pyrimidine-H Protodehalogenation->Dehalogenated_Product Homocoupled_Product Ar'-Ar' Homocoupling->Homocoupled_Product

Caption: Suzuki catalytic cycle with key side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for this reaction? The base plays multiple crucial roles in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[12] However, an overly strong or inappropriate base can promote side reactions like protodehalogenation or hydrolysis of the starting materials.[13] Therefore, the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a delicate balance between promoting the desired reaction and minimizing unwanted pathways.

Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? Both can be effective, but they have different properties. Boronic acids are generally more reactive but can be more susceptible to side reactions like protodeboronation (hydrolysis of the C-B bond) and homocoupling.[12][14][15] Boronic esters, such as pinacol esters (Bpin), are often more stable, easier to handle and purify, and less prone to homocoupling.[9][10] While they may require hydrolysis to the boronic acid in situ for the reaction to proceed, some studies show they can transmetalate directly.[9][10] If you are experiencing issues with boronic acid stability or homocoupling, switching to the corresponding pinacol ester is an excellent troubleshooting strategy.

Q3: My reaction seems to work for some boronic acids but not others. Why? The electronic and steric properties of the boronic acid have a significant impact.

  • Electronic Effects: Electron-rich boronic acids generally react faster as they are more nucleophilic and accelerate the transmetalation step. Conversely, electron-deficient boronic acids (e.g., with -NO₂ or -CF₃ groups) can be sluggish and are often more susceptible to protodeboronation.[13]

  • Steric Effects: Sterically hindered boronic acids (e.g., with ortho-substituents) can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing conditions (higher temperature, more active catalyst).[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reagent Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the pyrimidine) via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if separate) under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow guides you through a logical process to diagnose and solve low-yield issues.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Analysis Analyze Crude Reaction (LC-MS, ¹H NMR) Start->Analysis SM_Recovered Mainly Starting Material Recovered Analysis->SM_Recovered High SM Protodehalogenation Protodehalogenation Product is Major Byproduct Analysis->Protodehalogenation Dechlorinated SM Homocoupling Homocoupling Product is Major Byproduct Analysis->Homocoupling Ar-Ar Dimer Complex_Mixture Complex Mixture / Degradation Analysis->Complex_Mixture Other Sol_SM Cause: Inefficient Catalysis 1. Increase Temperature 2. Switch to Buchwald Ligand (e.g., SPhos) 3. Ensure Rigorous Inert Atmosphere SM_Recovered->Sol_SM Sol_Proto Cause: Protodehalogenation 1. Screen Weaker Bases (K₂CO₃ vs K₃PO₄) 2. Use Anhydrous Aprotic Solvent (Dioxane) 3. Switch to Boronic Ester Protodehalogenation->Sol_Proto Sol_Homo Cause: Homocoupling 1. Rigorously Degas All Reagents/Solvents 2. Use Pd(0) Precatalyst 3. Reduce Boronic Acid to 1.1 equiv. Homocoupling->Sol_Homo Sol_Complex Cause: Decomposition 1. Lower Reaction Temperature 2. Check Stability of Starting Materials 3. Reduce Reaction Time Complex_Mixture->Sol_Complex

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-5-methyl-2-(methylthio)pyrimidine (CAS No. 61044-96-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when purifying this important synthetic intermediate. We will address specific experimental issues, provide validated protocols, and explain the scientific reasoning behind our recommendations.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound from reaction mixtures.

Question 1: My initial crude product shows low purity and multiple spots on a Thin-Layer Chromatography (TLC) plate after the initial aqueous work-up. What are the likely impurities and how can I improve the initial clean-up?

Answer: This is a frequent issue, typically arising from incomplete reaction or side reactions during the synthesis, which is often the chlorination of 4-hydroxy-5-methyl-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

Common Impurities:

  • Unreacted Starting Material: The most common impurity is the starting material, 4-hydroxy-5-methyl-2-(methylthio)pyrimidine. This is significantly more polar than the desired product and will have a much lower Rf value on a normal-phase TLC plate.

  • Hydrolysis Product: The chloro-group at the 4-position is susceptible to hydrolysis, which can revert the product back to the hydroxy starting material. This can occur if the reaction mixture is quenched with water at elevated temperatures or exposed to moisture for extended periods.

  • Phosphoric Acid Byproducts: If POCl₃ is used, its quenching with water generates phosphoric acids. These acidic residues can complicate purification and potentially degrade the product.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., toluene) can be difficult to remove completely.[1]

Recommended Work-up Protocol: The key is a rapid and cold quench followed by neutralization to remove acidic byproducts.

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and water. This dissipates the heat from the exothermic quenching of excess POCl₃.

  • Extraction: Extract the aqueous slurry with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product.

  • Neutralization Wash: Combine the organic layers and wash them sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic byproducts. Continue washing until CO₂ evolution ceases.

    • A saturated aqueous solution of sodium chloride (brine) to break up any emulsions and remove the bulk of the dissolved water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

This refined work-up procedure will yield a much cleaner crude product, making subsequent purification steps more effective.

Question 2: I am attempting to purify the crude product by silica gel column chromatography, but I'm experiencing poor separation and suspect the compound is degrading on the column. What is the optimal approach?

Answer: Column chromatography is the most reliable method for purifying this compound. However, substituted pyrimidines can be sensitive to the acidic nature of standard silica gel, leading to degradation.

Causality: The lone pairs on the nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to peak tailing, poor separation, and in some cases, acid-catalyzed hydrolysis of the C-Cl bond, reverting the product to its hydroxy precursor.

Optimized Column Chromatography Protocol:

  • TLC Analysis First: Before setting up a column, determine the optimal mobile phase (eluent) using TLC. A good eluent system will give the target compound an Rf value of approximately 0.25-0.35.

    • Recommended Eluent System: Start with a low-polarity mixture of Hexanes and Ethyl Acetate (e.g., 95:5 v/v) and gradually increase the ethyl acetate concentration. The product is relatively non-polar.

  • Silica Gel Selection & Deactivation:

    • Use a standard silica gel (230-400 mesh).

    • Crucial Step: If you observe significant streaking on the TLC plate or suspect degradation, deactivate the silica. This can be done by preparing your eluent with 0.5-1% triethylamine (NEt₃). The triethylamine will neutralize the acidic sites on the silica gel, preventing product degradation and improving peak shape.

  • Column Packing: Pack the column using a slurry of the silica gel in your initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: For the best resolution, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin elution with the low-polarity mobile phase determined from your TLC analysis. Collect fractions and monitor them by TLC to identify those containing the pure product. You can gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar impurities.

Following this procedure, particularly the deactivation of silica with triethylamine, will significantly improve the success rate of your chromatographic purification.

Question 3: My final product is a liquid or a low-melting solid, and I cannot get it to crystallize for final purification. Is recrystallization a viable option?

Answer: Recrystallization can be challenging for this specific compound. Several suppliers describe this compound as a liquid or a solid with a low melting point, which complicates the formation of a stable crystal lattice.[2] However, if a high-purity oil is obtained after chromatography, attempting crystallization can sometimes yield a solid product.

Strategies for Inducing Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given the compound's structure, consider these options:

    • Non-polar solvents: Hexanes or heptane. Dissolve the compound in a minimal amount of warm solvent and then cool slowly.

    • Solvent/Anti-solvent Systems: Dissolve the compound in a small amount of a "good" solvent like dichloromethane (DCM) or diethyl ether. Then, slowly add a "poor" or "anti-solvent" like cold hexanes until the solution becomes faintly turbid. Allow it to stand undisturbed.[3] A similar technique, vapor diffusion, where the anti-solvent vapor slowly diffuses into the sealed solution, can also be effective.[4]

  • Low-Temperature Storage: If an oil is obtained, place it in a freezer (<-20°C) for an extended period.[5] This can sometimes induce slow crystallization.

  • Mechanical Induction:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cold, saturated solution to initiate crystallization.

For this particular molecule, column chromatography remains the more robust and recommended primary purification technique.

FAQs: Key Properties and Analytical Methods

Q: What are the key physical and chemical properties of this compound relevant to its purification and handling?

A: Understanding the compound's properties is essential for effective purification and safe handling.

PropertyValueSource
CAS Number 61044-96-0
Molecular Formula C₆H₇ClN₂S[6]
Molecular Weight 174.65 g/mol [6]
Appearance Liquid or low-melting solid[2]
Purity (Commercial) Typically ≥95% - 97%[2]
Storage Conditions Store in freezer (-20°C), under inert atmosphere[2][5]

Q: How can I definitively assess the purity of my final product?

A: A combination of methods should be used for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds. A Japanese patent reports purity analysis of a similar compound by GC based on area ratio, indicating this is a suitable method.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for determining the purity of pyrimidine derivatives with high accuracy.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and ensuring no major impurities are present. The spectra should be clean and match the expected chemical shifts and integration values.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product was isolated.[9]

Q: What are the most critical safety precautions for handling this compound and the associated purification reagents?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) before starting any work.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles at all times.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Compound Hazards: this compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Avoid contact with skin, eyes, and clothing.

  • Reagent Hazards:

    • Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water. Handle with extreme care.

    • Organic Solvents (Hexanes, Ethyl Acetate, DCM): Flammable and volatile. Ensure there are no ignition sources nearby.

Standard Protocol: Purification by Column Chromatography

This protocol outlines the standard procedure for purifying 1-2 grams of crude this compound.

  • Eluent Preparation: Prepare a 95:5 (v/v) mixture of hexanes and ethyl acetate. If deactivation is needed, add triethylamine to a final concentration of 0.5% (e.g., 5 mL of NEt₃ in 1 L of eluent).

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material).

    • Prepare a slurry of silica gel (approx. 50-100 g) in the prepared eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (~1-2 g) in a minimal volume of DCM (~10-15 mL).

    • Add 3-5 g of silica gel to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions (e.g., 15-20 mL per fraction) in test tubes or vials.

    • Monitor the collected fractions by TLC, spotting each fraction on a single plate.

  • Analysis and Pooling:

    • Visualize the TLC plate under UV light (254 nm).

    • Identify the fractions containing only the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Final Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product. Place the flask under high vacuum for at least one hour to remove any residual solvent. Record the final mass and calculate the yield.

Visual Workflows

The following diagrams illustrate the purification and troubleshooting logic.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Ice Quench, NaHCO₃ Wash) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude Product concentrate->crude_product decision Assess Purity (TLC) crude_product->decision recrystallization Recrystallization Attempt (e.g., from Hexanes) crude_product->recrystallization If solid/oily solid chromatography Column Chromatography (Silica Gel, Hex/EtOAc) decision->chromatography Impure pure_product Pure Product (Verify by NMR, GC/HPLC) decision->pure_product Pure chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Problem: Poor Separation on Silica Column cause1 Peak Tailing / Streaking? start->cause1 cause2 Co-eluting Impurities? start->cause2 cause1->cause2 No sol1a Probable Cause: Acidic Silica Interaction cause1->sol1a Yes sol2a Probable Cause: Incorrect Eluent Polarity cause2->sol2a Yes sol1b Solution: Add 0.5-1% Triethylamine to Eluent sol1a->sol1b sol2b Solution: Optimize Eluent via TLC. Try a more shallow gradient. sol2a->sol2b

Caption: Troubleshooting decision tree for column chromatography issues.

References

Understanding the Reactivity Profile of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this specific heterocyclic building block. Here, we will dissect the common issues, explain the underlying chemical principles causing them, and provide robust, field-proven troubleshooting guides and protocols to help you overcome these synthetic hurdles.

This compound is a versatile intermediate, but its reactivity can be deceptively complex. The pyrimidine core is electron-deficient due to the two nitrogen atoms, which generally activates it towards nucleophilic aromatic substitution (SNAr). However, the substituents on the ring significantly modulate this reactivity:

  • C4-Chloro Group: This is the primary reaction site for both SNAr and cross-coupling reactions. The C4 position is generally the most electrophilic on the pyrimidine ring, making it the most susceptible to substitution.[1][2][3]

  • C5-Methyl Group: This electron-donating group (EDG) is ortho to the C4-chloro position. It increases electron density at C4, thereby deactivating the site for both SNAr and the oxidative addition step in palladium-catalyzed cross-coupling reactions. This is the primary source of the "low reactivity" challenge.

  • C2-Methylthio Group: The -SMe group has a more complex electronic effect. While it can be a weak donating group, its most significant impact in cross-coupling reactions is its ability to coordinate with and potentially inhibit or alter the behavior of palladium catalysts.

This interplay of activating (pyrimidine nitrogens) and deactivating (C5-methyl) effects necessitates carefully optimized reaction conditions to achieve successful transformations.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common strategy for introducing amine, alcohol, or thiol functionalities at the C4 position. However, due to the deactivating C5-methyl group, these reactions often fail or proceed with low yields under standard conditions.

FAQ 1: Why is my SNAr reaction with an amine/alcohol nucleophile failing or proceeding very slowly?

Answer: The sluggishness of your reaction is likely due to the reduced electrophilicity of the C4 carbon. The electron-donating methyl group at C5 counteracts the electron-withdrawing effect of the pyrimidine nitrogens, making the aromatic ring less susceptible to nucleophilic attack. To overcome this, you must either increase the reactivity of the nucleophile or employ more forcing reaction conditions.

Troubleshooting Workflow for Sluggish SNAr Reactions

G start S_NAr Reaction Fails (Low Yield / No Reaction) check_nucleophile Is the nucleophile (e.g., amine) weakly basic? start->check_nucleophile add_base Strategy 1: Increase Nucleophilicity Add a strong, non-nucleophilic base (NaH, KH, LiHMDS, NaOtBu). check_nucleophile->add_base Yes check_temp Is the reaction run at room temp or < 80°C? check_nucleophile->check_temp No protocol_1 Follow Protocol 1: Pre-deprotonation of Nucleophile add_base->protocol_1 success Reaction Succeeds protocol_1->success increase_temp Strategy 2: Increase Reaction Energy Raise temperature to 100-150°C. Use a high-boiling point solvent (e.g., DMAc, NMP, DMSO). check_temp->increase_temp Yes check_solvent Are you using a non-polar or protic solvent (e.g., THF, EtOH)? check_temp->check_solvent No increase_temp->success change_solvent Strategy 3: Improve Reaction Medium Switch to a polar, aprotic solvent (DMF, DMAc, DMSO). check_solvent->change_solvent Yes change_solvent->success

Caption: Troubleshooting workflow for SNAr reactions.

Experimental Protocol 1: SNAr with Pre-Deprotonation of the Nucleophile

This protocol is particularly effective for amine nucleophiles and is adapted from procedures used in the synthesis of kinase inhibitors like Dasatinib, where similar pyrimidine cores are employed.[4][5][6]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add your amine nucleophile (1.2 equivalents) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to -20 °C to -30 °C in a suitable cooling bath. Add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Hydride (KH, 30% in mineral oil, 1.2 eq) portion-wise.

    • Causality Insight: Cooling is critical to control the exothermic reaction of the base with the solvent or amine and prevent side reactions. Deprotonating the amine to its corresponding amide anion dramatically increases its nucleophilicity, enabling it to attack the electron-rich C4 position.

  • Stirring: Allow the mixture to stir at the cooled temperature for 20-30 minutes.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to -10 °C or -5 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl at 0 °C to neutralize the excess base, adjusting the pH to ~6-7.[5][6]

  • Workup: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are powerful tools. However, aryl chlorides are the least reactive coupling partners, and the pyrimidine substrate presents unique challenges.[7][8]

FAQ 2: My Suzuki-Miyaura coupling with an arylboronic acid gives low conversion. What are the most critical parameters to optimize?

Answer: Low conversion in a Suzuki coupling of an aryl chloride stems from the difficulty of the initial oxidative addition step.[7][9] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[10] Success hinges on using a catalyst system—a combination of a palladium precatalyst and a specialized ligand—that is specifically designed to activate C-Cl bonds.

Key Parameters for Optimization:

ParameterStandard Conditions (Often Fail)Recommended OptimizationRationale
Pd Precatalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts (e.g., G3-XPhos)These provide a more reliable source of active Pd(0) in the catalytic cycle.
Ligand PPh₃Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, tBu₃P. N-Heterocyclic Carbenes (NHCs): IPr, SIPr.[11]These ligands stabilize the Pd(0) center, promote the difficult oxidative addition into the C-Cl bond, and accelerate the reductive elimination step.[12]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger inorganic bases are often required for challenging couplings. Ensure the base is finely ground and anhydrous.[13]
Solvent Toluene, DME1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA polar, aprotic solvent, often with a small amount of water, is crucial for the transmetalation step.
Temperature 80-90 °C100-120 °CHigher temperatures are needed to overcome the activation energy of the oxidative addition.
Experimental Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and finely powdered K₃PO₄ (3.0 eq) in an oven-dried flask.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

    • Causality Insight: The ligand-to-palladium ratio is critical. A slight excess of ligand ensures the palladium center remains properly coordinated and active throughout the reaction. The choice of a bulky ligand like SPhos sterically favors the formation of the active monoligated Pd(0) species required for efficient oxidative addition.[14]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water). The mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Wash the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.

FAQ 3: My Buchwald-Hartwig amination is failing. I see starting materials and possibly some dehalogenated pyrimidine. What is happening?

Answer: This is a classic sign of two potential problems: (1) Catalyst inhibition and (2) A catalytic cycle that favors hydrodehalogenation over C-N bond formation. The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, acting as a competitive ligand and effectively poisoning the catalyst.[15] Furthermore, if the reductive elimination step (the final C-N bond formation) is slow, a side reaction called β-hydride elimination can occur, leading to the dehalogenated product.[16]

Troubleshooting Catalyst Inhibition in Buchwald-Hartwig Amination

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) OA_complex [Ar-Pd(II)-Cl] Complex Pd0->OA_complex Oxidative Addition Inhibited_Pd [L-Pd(0)]---N-Pyrimidine (Inactive Complex) Pd0->Inhibited_Pd Catalyst Sequestration Amide_complex [Ar-Pd(II)-NR₂] Complex OA_complex->Amide_complex Amine Binding & Deprotonation Product Ar-NR₂ Amide_complex->Product Reductive Elimination Dehalogenation Dehalogenated Pyrimidine Amide_complex->Dehalogenation β-Hydride Elimination (Side Reaction) Product->Pd0 Catalyst Regeneration Pyrimidine_N Pyrimidine Nitrogen Solution Solution: Use bulky, electron-rich ligands (e.g., Josiphos, Xantphos, BippyPhos) - Steric hindrance disfavors N-coordination. - Electron richness speeds up reductive elimination.

Caption: Inhibition and side reactions in Buchwald-Hartwig amination.

Experimental Protocol 3: Robust Buchwald-Hartwig Amination of an Unreactive Aryl Chloride

This protocol uses a strong base and a specialized ligand to favor the desired C-N coupling pathway.

  • Setup: In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), and a specialized ligand (e.g., Xantphos, 5 mol %) to a sealable reaction tube.

  • Base Addition: Add the base, Sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Causality Insight: NaOtBu is a strong, non-nucleophilic base that is highly effective in these reactions.[8] The choice of a ligand like Xantphos, with its large bite angle, is crucial. It helps to create a specific coordination geometry around the palladium that promotes the desired reductive elimination step over side reactions.[8][16]

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (~0.2 M).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solvent and purify the product by flash column chromatography.

By understanding the electronic and steric factors governing the reactivity of this compound and by selecting the appropriate advanced catalytic systems, researchers can reliably overcome the challenges associated with this valuable synthetic intermediate.

References

Preventing byproduct formation in "4-Chloro-5-methyl-2-(methylthio)pyrimidine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Chloro-5-methyl-2-(methylthio)pyrimidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Understanding the Reactivity of this compound

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients. Its reactivity is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro substituent at the C4 position. The C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), a fact supported by extensive research on chloropyrimidine chemistry. Generally, the reactivity of halogens on the pyrimidine ring follows the order 4- > 2- > 5-. This heightened reactivity at the C4 and C2 positions is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atoms.

While the chloro group at C4 is the primary site for substitution, the methylthio group at C2 and the methyl group at C5 are generally less reactive under typical nucleophilic substitution conditions. However, specific reagents and harsh reaction conditions can lead to undesired side reactions involving these groups.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

FAQ 1: My nucleophilic substitution reaction with an amine is sluggish and gives a low yield of the desired 4-amino product. What are the likely causes and how can I improve it?

Answer:

Slow or incomplete conversion in amination reactions is a frequent challenge. The primary reasons often revolve around reaction conditions and the nature of the amine nucleophile.

Potential Causes & Solutions:

  • Insufficient Temperature: SNAr reactions on chloropyrimidines often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it. For many amine substitutions, temperatures in the range of 80-140 °C are common, depending on the solvent.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, or NMP are generally effective as they can solvate the intermediate and reactants well. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.

  • Base Selection: A base is typically required to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength and solubility of the base can impact the reaction rate. For less nucleophilic amines, a stronger base like NaOtBu might be necessary, often in conjunction with palladium catalysis.

  • Steric Hindrance: If your amine is sterically bulky, the reaction rate will be significantly slower. In such cases, higher temperatures and longer reaction times are necessary.

Experimental Protocol: General Procedure for Amination (SNAr)

  • To a reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent (e.g., DMF, 5-10 volumes).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

FAQ 2: I am observing a significant amount of a byproduct that I suspect is the 4-hydroxy-pyrimidine derivative. How can I prevent this hydrolysis?

Answer:

The formation of the 4-hydroxy byproduct is a classic example of a competing hydrolysis reaction. The C4-chloro group is susceptible to attack by water, especially under certain conditions.

Causality and Prevention:

  • Presence of Water: The most obvious cause is the presence of water in your reaction mixture. Ensure that your solvent is anhydrous and that your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • pH of the Reaction Medium: The rate of hydrolysis of chloropyrimidines can be pH-dependent. Both acidic and basic conditions can promote hydrolysis. If your reaction conditions are strongly acidic or basic, consider if a more neutral pH is feasible for your desired transformation.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If you are observing this byproduct, try running the reaction at a lower temperature, even if it requires a longer reaction time for the main reaction to complete.

Troubleshooting Workflow for Hydrolysis:

G start 4-Hydroxy Byproduct Observed check_moisture Check for Moisture in Reagents/Solvents start->check_moisture check_pH Analyze Reaction pH start->check_pH check_temp Evaluate Reaction Temperature start->check_temp dry_reagents Dry Solvents and Reagents check_moisture->dry_reagents Moisture Present inert_atmosphere Run Reaction Under Inert Atmosphere dry_reagents->inert_atmosphere solution Minimized Hydrolysis inert_atmosphere->solution adjust_pH Adjust pH to be Closer to Neutral check_pH->adjust_pH pH is Highly Acidic or Basic adjust_pH->solution lower_temp Lower Reaction Temperature check_temp->lower_temp Temperature is High lower_temp->solution

Caption: Troubleshooting workflow for minimizing hydrolysis.

FAQ 3: During my reaction with a cyanide nucleophile, I am isolating a byproduct where the methylthio group has been displaced. Is this expected, and how can I favor the desired C4-substitution?

Answer:

Yes, the displacement of the 2-methylthio group by certain nucleophiles, particularly cyanide, has been reported for structurally similar pyrimidines.[1] This occurs because the C2 position is also activated towards nucleophilic attack, and the methylthio group can act as a leaving group, especially under forcing conditions or with specific nucleophiles.

Mechanistic Insight and Mitigation Strategies:

  • Nucleophile Hardness/Softness: The principle of Hard and Soft Acids and Bases (HSAB) can offer some insight. The C4 carbon is generally considered a harder electrophilic center than the sulfur-attached C2 carbon. Cyanide is a relatively soft nucleophile, which may contribute to its reactivity at the softer C2 position.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity, favoring the more kinetically controlled product, which is typically the C4-substituted isomer.

    • Solvent: The solvent can influence the reactivity of the nucleophile. Experiment with different solvents to see if selectivity can be improved.

    • Counter-ion: The nature of the cation associated with the cyanide (e.g., Na⁺ vs. K⁺) can sometimes influence reactivity and selectivity.

Proposed Reaction Pathways:

G start This compound + Nu⁻ path_a Attack at C4 (Major Pathway) start->path_a path_b Attack at C2 (Side Reaction with certain Nu⁻, e.g., CN⁻) start->path_b product_a 4-Nu-5-methyl-2-(methylthio)pyrimidine (Desired Product) path_a->product_a product_b 4-Chloro-5-methyl-2-Nu-pyrimidine (Byproduct) path_b->product_b

Caption: Competing nucleophilic substitution pathways.

FAQ 4: Could the 5-methyl group participate in any side reactions?

Answer:

Under typical nucleophilic substitution conditions, the 5-methyl group is generally unreactive. However, under strongly basic conditions, particularly in the presence of a strong, non-nucleophilic base at elevated temperatures, there is a theoretical possibility of deprotonation to form a transient anionic species. This could potentially lead to condensation or other undesired reactions, though this is not a commonly reported byproduct for this specific substrate. It is more of a theoretical consideration to keep in mind when using very strong bases. To avoid this, use the mildest basic conditions that still afford a good reaction rate for your primary transformation.

Summary of Key Parameters for Reaction Optimization

ParameterRecommendation for Minimizing ByproductsRationale
Temperature Use the lowest effective temperature.Minimizes hydrolysis and other potential side reactions.
Solvent Use anhydrous, polar aprotic solvents (e.g., DMF, DMAc).Prevents hydrolysis and enhances SNAr rates.
Atmosphere Conduct reactions under an inert atmosphere (N₂ or Ar).Excludes atmospheric moisture, preventing hydrolysis.
Base Use the mildest base necessary for the reaction.Avoids potential deprotonation of the methyl group and other base-mediated side reactions.
Nucleophile Be aware of the potential for alternative reactivity (e.g., cyanide).Some nucleophiles can displace the methylthio group.

References

Technical Support Center: Catalyst Selection for Efficient "4-Chloro-5-methyl-2-(methylthio)pyrimidine" Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient catalytic coupling of 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Our focus is on providing practical, field-proven insights to overcome common challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this important heterocyclic building block.

I. Understanding the Substrate: this compound

This compound is an electron-deficient heteroaromatic compound. This electronic nature has a dual effect on its reactivity in cross-coupling reactions. While the electron-withdrawing pyrimidine ring can facilitate the initial oxidative addition step, the lone pairs on the nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to deactivation.[1] The chloro substituent is also inherently less reactive than its bromo or iodo counterparts, often necessitating more specialized and reactive catalyst systems.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling reactions of this compound in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing very low or no yield. What are the primary causes and how can I troubleshoot this?

A1: Low conversion in Suzuki-Miyaura couplings of this substrate typically stems from three main areas: catalyst inhibition, poor catalyst activity, or suboptimal reaction conditions.

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can act as ligands for the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help to stabilize the active catalytic species and promote the desired reductive elimination over catalyst inhibition.

  • Poor Catalyst Activity for a Chloride: Aryl chlorides are significantly less reactive than bromides or iodides.

    • Solution: Utilize a more active catalyst system. For challenging substrates, pre-formed Pd(0) catalysts or specialized precatalysts like PEPPSI-IPr, which features a strongly donating N-heterocyclic carbene (NHC) ligand, can be highly effective.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: A systematic optimization of these parameters is recommended. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are crucial. Increasing the reaction temperature may also improve the rate of oxidative addition.

Issue 2: Catalyst Deactivation and Formation of Palladium Black

Q2: I am observing the formation of palladium black in my reaction mixture, and the reaction has stalled. What is causing this and how can I prevent it?

A2: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to catalyst deactivation. This can be caused by several factors:

  • Inefficient Ligand Protection: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation and precipitation.

    • Solution: Increase the ligand-to-palladium ratio. Using bulky, electron-rich ligands can also enhance the stability of the catalytic complex.

  • Presence of Impurities: Oxygen or other impurities in the reaction mixture can lead to the oxidation and decomposition of the catalyst.

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using Schlenk line techniques. Purify all reagents to remove any potential catalyst poisons.

  • High Temperatures: While higher temperatures can promote the reaction, they can also accelerate catalyst decomposition.

    • Solution: Find the optimal temperature that balances reaction rate and catalyst stability. Sometimes, a slightly lower temperature for a longer duration can yield better results.

Issue 3: Side Reactions and Impurities

Q3: My reaction is producing significant amounts of side products, such as the homo-coupling of the boronic acid or protodeboronation. How can I minimize these side reactions?

A3: Side reactions in Suzuki-Miyaura coupling are common and can often be mitigated by careful control of the reaction conditions.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by water and base.

    • Solution: Use anhydrous solvents and consider a less nucleophilic base. Running the reaction under strictly inert conditions can also help.

  • Homo-coupling: The coupling of two boronic acid molecules can be a significant side reaction, especially at higher temperatures.

    • Solution: Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Lowering the reaction temperature can also disfavor the homo-coupling pathway.

III. Recommended Catalyst Systems and Protocols

The following tables and protocols provide a starting point for the efficient coupling of this compound.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Notes
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100-1201-3A robust system for challenging aryl chlorides.
Pd(OAc)₂ / XPhosCs₂CO₃t-AmylOH1001-2Excellent for sterically hindered substrates.
PEPPSI-IPrK₂CO₃THF/H₂O (4:1)80-1000.5-2Highly active NHC-based catalyst, often requires lower loading.[2][3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-952-5A more traditional catalyst, may require higher loading and longer reaction times.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Substrate, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify end Isolated Product purify->end Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Substrate, Amine, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify end Isolated Product purify->end Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0_s Pd(0)L₂ oa_s Ar-Pd(II)-X(L₂) pd0_s->oa_s Oxidative Addition (Ar-X) tm_s Ar-Pd(II)-Ar'(L₂) oa_s->tm_s Transmetalation (Ar'-B(OR)₂) tm_s->pd0_s Reductive Elimination re_s Ar-Ar' tm_s->re_s pd0_b Pd(0)L₂ oa_b Ar-Pd(II)-X(L₂) pd0_b->oa_b Oxidative Addition (Ar-X) am_b Ar-Pd(II)-NR₂(L₂) oa_b->am_b Amine Coordination & Deprotonation am_b->pd0_b Reductive Elimination re_b Ar-NR₂ am_b->re_b

References

Technical Support Center: Minimizing Homo-Coupling in Reactions of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-5-methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesired homo-coupled byproducts in their synthetic routes. This resource provides in-depth, experience-based insights and actionable protocols to enhance reaction efficiency and product purity.

Introduction: The Challenge of Homo-Coupling

This compound is a valuable heterocyclic building block in medicinal chemistry. Its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allows for the introduction of diverse functionalities. However, a common challenge in these reactions is the formation of homo-coupled dimers, either from the pyrimidine starting material or the coupling partner. This side reaction consumes valuable reagents, complicates purification, and ultimately lowers the yield of the desired product.

This guide will delve into the mechanistic origins of homo-coupling and provide a systematic approach to its mitigation through the strategic selection of catalysts, ligands, bases, and other reaction parameters.

Troubleshooting Guide: Diagnosis and Solutions for Homo-Coupling

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in the lab.

Question 1: I am observing a significant amount of a dimeric pyrimidine byproduct in my Suzuki-Miyaura reaction. What are the likely causes and how can I fix it?

Answer:

The formation of a bis(5-methyl-2-(methylthio)pyrimidine) dimer from the homo-coupling of your starting material, this compound, is a common issue. This side reaction can arise from several factors related to the catalyst, reaction conditions, and reagents.

Potential Causes & Solutions:

  • Inappropriate Catalyst or Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst are critical. Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired cross-coupled product, providing a larger window for side reactions.

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, or consider using an N-heterocyclic carbene (NHC) ligand.[1] These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the catalytic cycle, favoring the desired cross-coupling pathway.[2]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homo-coupling of boronic acids.[3][4]

    • Solution: Rigorous deoxygenation of the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by performing several freeze-pump-thaw cycles.[4] Ensure all reagents and solvents are thoroughly degassed before use.[5]

  • Suboptimal Base: The choice and quality of the base can significantly influence the reaction outcome. Some bases may not be strong enough to facilitate efficient transmetalation, while others might introduce impurities that interfere with the catalytic cycle.

    • Solution: Screen different bases. While stronger bases like NaOH or KOH can be effective, they may also promote side reactions. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good alternatives.[1] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.

  • Pd(II) Precatalyst Issues: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, or the Pd(II) itself can react with two molecules of the organoboron reagent to form the homo-coupled product.[2][6]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, ensure efficient in-situ reduction of your Pd(II) precatalyst. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II).[4][7]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homo-Coupling

This protocol provides a starting point for optimizing your reaction to favor cross-coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium(0) source)

  • SPhos (Ligand)

  • K₃PO₄ (Base, finely ground and dried)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Question 2: I'm performing a Stille coupling and observing significant formation of a biaryl product from my organostannane reagent. How can I suppress this?

Answer:

Homo-coupling of the organostannane reagent is a well-known side reaction in Stille couplings.[2][6] The mechanism can involve the reaction of two organostannane molecules with a Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6]

Key Strategies to Minimize Stannane Homo-Coupling:

  • Use a Pd(0) Catalyst Source: Directly using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the issues associated with the in-situ reduction of Pd(II) precatalysts.[2]

  • Employ Bulky, Electron-Rich Ligands: Similar to Suzuki reactions, ligands such as P(t-Bu)₃ or PCy₃ can accelerate the desired cross-coupling pathway by promoting faster transmetalation and reductive elimination.[2]

  • Incorporate Additives:

    • Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can dramatically accelerate the Stille coupling, thereby outcompeting the homo-coupling side reaction.[2]

    • LiCl: The presence of lithium chloride can also be beneficial, particularly in polar solvents like DMF or NMP, by facilitating the transmetalation step.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Question 3: In my Sonogashira coupling of this compound with a terminal alkyne, I am getting a significant amount of the alkyne dimer (Glaser coupling product). What is causing this and how can I prevent it?

Answer:

The homo-coupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. This oxidative coupling is typically promoted by the presence of oxygen.

Troubleshooting Alkyne Homo-Coupling:

  • Rigorous Exclusion of Oxygen: As with other cross-coupling reactions, ensuring an inert atmosphere is paramount. Deoxygenate all solvents and reagents thoroughly.

  • Copper-Free Conditions: While copper(I) salts are traditional co-catalysts in Sonogashira reactions, they can also promote alkyne dimerization.[8] Consider running the reaction under copper-free conditions. Many modern palladium catalyst systems are efficient for Sonogashira couplings without the need for a copper co-catalyst.

  • Choice of Base and Solvent: The choice of an amine base (e.g., triethylamine, diisopropylamine) and solvent can influence the extent of homo-coupling. It is often beneficial to screen different combinations to find the optimal conditions for your specific substrates.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homo-coupling reaction.

FAQ: Frequently Asked Questions

Q1: Can the purity of my this compound affect the extent of homo-coupling?

A1: Yes, impurities in your starting material can potentially interfere with the catalytic cycle and promote side reactions. It is always recommended to use starting materials of the highest possible purity.

Q2: Does the electronic nature of the coupling partner influence the likelihood of homo-coupling?

A2: Yes. For instance, in Suzuki couplings, electron-rich boronic acids may be more prone to homo-coupling. Conversely, electron-deficient aryl halides can sometimes be more susceptible to side reactions like dehalogenation.[1]

Q3: Is there a general set of "go-to" conditions for minimizing homo-coupling with this substrate?

A3: While there is no single universal solution, a good starting point for minimizing homo-coupling is the use of a Pd(0) catalyst source (or an efficient precatalyst system), a bulky, electron-rich phosphine ligand (like those from the Buchwald family), a moderately strong inorganic base (e.g., K₃PO₄ or K₂CO₃), and rigorous exclusion of oxygen.

Q4: How can I visually represent the catalytic cycle and the points where homo-coupling can occur?

A4: The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights the potential pathways for homo-coupling.

Suzuki_Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X BoronicAcid 2 R'-B(OH)₂ ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + R'-B(OH)₂ (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 PdII Pd(II) BoronicAcid->PdII O₂ HomoProduct R'-R' (Homo-coupled Product) PdII->HomoProduct

Caption: Suzuki cycle with homo-coupling side reaction.

Data Summary

Parameter Condition to Favor Cross-Coupling Condition Promoting Homo-Coupling
Catalyst Pd(0) source (e.g., Pd₂(dba)₃)Inefficiently reduced Pd(II) precatalyst
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Less bulky, electron-poor (e.g., PPh₃)
Atmosphere Inert (Argon or Nitrogen)Presence of Oxygen
Base Weaker inorganic (e.g., K₃PO₄, K₂CO₃)Suboptimal choice or poor quality
Additives Mild reducing agents (e.g., K-formate)None

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start High Homo-Coupling Observed Check_Atmosphere 1. Ensure Rigorous Inert Atmosphere (Degas Solvents & Reagents) Start->Check_Atmosphere Change_Ligand 2. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Atmosphere->Change_Ligand Optimize_Base 3. Screen Weaker Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Change_Ligand->Optimize_Base Change_Catalyst 4. Use a Pd(0) Source Directly (e.g., Pd₂(dba)₃) Optimize_Base->Change_Catalyst End Homo-Coupling Minimized Change_Catalyst->End

Caption: Stepwise workflow for minimizing homo-coupling.

References

Validation & Comparative

The Synthetic Chemist's Compass: Navigating Pyrimidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine and Its Contemporaries

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1][2] The strategic selection of a pyrimidine building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide offers an in-depth comparison of This compound with other key pyrimidine building blocks, providing a technical narrative grounded in experimental data to inform the choices of researchers, scientists, and drug development professionals.

The Subject of Comparison: this compound

At the heart of our discussion is this compound, a trifunctionalized heterocycle offering a unique combination of reactive sites. Its structure is characterized by:

  • A C4-chloro group: The primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • A C2-methylthio group: Generally less reactive than the C4-chloro group in SNAr, offering opportunities for sequential functionalization. This group can also be oxidized to a methylsulfonyl group, transforming it into an excellent leaving group.[3][4]

  • A C5-methyl group: This small alkyl group exerts both steric and electronic influence on the reactivity of the adjacent C4-chloro group.

These features provide a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures.

Comparative Reactivity Analysis: A Three-Pronged Approach

The utility of a building block is defined by its performance in key chemical transformations. We will now compare the reactivity of this compound with other common pyrimidine synthons in three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a workhorse reaction in pyrimidine chemistry, enabling the introduction of a wide range of nucleophiles. The reactivity of chloropyrimidines in SNAr is governed by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex.[5]

General Reactivity Trend: For di- and tri-substituted halopyrimidines, the general order of reactivity for SNAr is C4(6) > C2 > C5.[6][7] This is attributed to the superior stabilization of the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, which is para to a ring nitrogen.

Comparative Data for Nucleophilic Aromatic Substitution:

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
This compound AmineNot explicitly found in searches-
4,6-Dichloro-2-(methylthio)pyrimidineEtONaEtOH, 20°C, 2h89 (mono-substitution at C4/C6)[8]
2,4-Dichloropyrimidine5-amino-2-methylbenzenesulfonamideEtOH/THF, NaHCO₃48[9]
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine-Normal substitution product[10]
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium Phenoxide-Normal substitution product[10]

Expertise & Experience Insights:

The 5-methyl group in our target molecule, this compound, is expected to have a modest electronic donating effect, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its steric hindrance is minimal.

The 2-methylthio group is significantly less reactive as a leaving group in SNAr reactions compared to a chloro group.[3] This differential reactivity is a key synthetic advantage, allowing for selective substitution at the C4 position while leaving the C2 position available for subsequent transformations. For instance, the methylthio group can be oxidized to a methylsulfonyl group (-SO₂CH₃), a highly effective leaving group, enabling a second nucleophilic substitution under different conditions.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[7] The reactivity of halopyrimidines in Suzuki coupling generally follows the order of C-X bond strength: I > Br > Cl.[7] The position on the pyrimidine ring also plays a crucial role, with the order of reactivity typically being C4(6) > C2 > C5.[7]

Comparative Data for Suzuki-Miyaura Coupling:

Pyrimidine Building BlockBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound Arylboronic acidsNot explicitly found in searches----
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux~70 (mono-C4)[11]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)80 (mono-C4)[12]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good yields with electron-rich boronic acids[13]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidVarious Pd precatalystsK₃PO₄MeOH/THFRTVariable[14]

Expertise & Experience Insights:

For this compound, the Suzuki coupling is expected to occur selectively at the C4-chloro position. The 2-methylthio group is generally not displaced under typical Suzuki conditions. The 5-methyl group may have a minor influence on the reaction rate due to its electronic and steric properties. In contrast, for a building block like 2,4-dichloropyrimidine, while the initial coupling preferentially occurs at the C4 position, a second coupling at the C2 position is possible under more forcing conditions, allowing for the synthesis of di-substituted pyrimidines in a one-pot reaction.[11][15] This highlights a key strategic difference: this compound is well-suited for the synthesis of mono-arylated (at C4) pyrimidines with the potential for subsequent functionalization at C2 via oxidation/substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[16][17] It is particularly valuable for coupling amines with aryl halides that are unreactive towards traditional SNAr reactions.[18]

Comparative Data for Buchwald-Hartwig Amination:

Pyrimidine Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound Various aminesNot explicitly found in searches----
2-ChloropyrimidineVarious amines[Pd(cinnamyl)Cl]₂/Mor-DalPhos-Aqueous or solvent-free-Good yields[19]
2,4-DichloropyridineAniline(η³-1-tBu-indenyl)Pd(IPr)(Cl)KFTHFRTC4-amination favored[20]

Expertise & Experience Insights:

The principles of reactivity observed in Suzuki coupling generally apply to Buchwald-Hartwig amination. For this compound, amination is expected to occur at the C4 position. The choice of ligand is critical in Buchwald-Hartwig reactions and can influence both the reaction efficiency and, in some cases, the regioselectivity.[17] The presence of the 2-methylthio group provides an orthogonal handle for further diversification after the initial C-N bond formation at C4.

Application in the Synthesis of Kinase Inhibitors: The Case of Pazopanib

The practical utility of a building block is best demonstrated through its application in the synthesis of biologically active molecules. The pyrimidine core is central to many kinase inhibitors, and the choice of the initial pyrimidine synthon is a key strategic decision. For example, in several reported syntheses of the tyrosine kinase inhibitor Pazopanib, 2,4-dichloropyrimidine is a key starting material.[9][21][22]

The synthesis typically involves a sequential nucleophilic substitution, first at the C4 position with an amine, followed by substitution at the C2 position with another amine.[6] This highlights the utility of a di-functional pyrimidine with two leaving groups of similar reactivity that can be addressed sequentially.

While a direct synthesis of Pazopanib using this compound was not found, one can envision a synthetic strategy where the C4-chloro is first displaced by one of the amine fragments of Pazopanib, followed by oxidation of the 2-methylthio group to a sulfone and subsequent displacement by the second amine. This alternative route could offer advantages in terms of selectivity and milder reaction conditions for the second substitution.

Experimental Protocols

To provide a practical context for the discussed reactions, the following are representative, detailed experimental protocols adapted from the literature for key transformations on related pyrimidine scaffolds.

Protocol 1: Regioselective Monosubstitution of a Dichloropyrimidine (SNAr)

Adapted from the synthesis of a Pazopanib intermediate.[9]

  • Reaction Setup: To a solution of 5-amino-2-methylbenzenesulfonamide (1.0 eq) in a mixture of ethanol and tetrahydrofuran, add sodium bicarbonate (1.5 eq).

  • Addition of Pyrimidine: Add a solution of 2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture, filter the solid, and wash with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization or column chromatography to yield 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine

Adapted from a study on 2,4-dichloropyrimidines.[12]

  • Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the C4-arylated product.

Visualizing Synthetic Strategies

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key workflows and relationships.

G cluster_0 General Reactivity of Halopyrimidines Position Position C4_6 C4(6) Position->C4_6 Most Reactive Halogen Halogen Iodine Iodine Halogen->Iodine Most Reactive C2 C2 C4_6->C2 More Reactive C5 C5 C2->C5 Least Reactive Bromine Bromine Iodine->Bromine More Reactive Chlorine Chlorine Bromine->Chlorine Least Reactive

Caption: General reactivity trends of halopyrimidines in cross-coupling and SNAr.

G cluster_1 Synthetic Strategy with this compound Start This compound Step1 Reaction at C4 (SNAr, Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate 4-Substituted-5-methyl-2-(methylthio)pyrimidine Step1->Intermediate Step2 Oxidation of Methylthio Group Intermediate->Step2 Intermediate2 4-Substituted-5-methyl-2-(methylsulfonyl)pyrimidine Step2->Intermediate2 Step3 Reaction at C2 (SNAr) Intermediate2->Step3 Product Di-substituted Pyrimidine Step3->Product

Caption: A potential synthetic workflow utilizing the differential reactivity.

Conclusion: Making an Informed Choice

The selection of a pyrimidine building block is a nuanced decision that hinges on the desired substitution pattern and the overall synthetic strategy. This compound emerges as a valuable synthon for the regioselective introduction of substituents at the C4 position, with the 2-methylthio group serving as a latent reactive site for further diversification.

In comparison to building blocks like 2,4-dichloropyrimidine , which are ideal for sequential substitutions at C4 and C2 with nucleophiles of similar reactivity, this compound offers a more defined stepwise approach due to the differing reactivity of its leaving groups. The presence of the 5-methyl group can also subtly influence reactivity and should be considered in the context of the specific target molecule.

Ultimately, the optimal choice of a pyrimidine building block will depend on the specific synthetic challenge at hand. By understanding the comparative reactivity profiles presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors in the quest for novel therapeutics.

References

Reactivity comparison of "4-Chloro-5-methyl-2-(methylthio)pyrimidine" and 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Chloro-5-methyl-2-(methylthio)pyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development, the selection of appropriate heterocyclic building blocks is a critical decision that dictates synthetic strategy and efficiency. Substituted pyrimidines are foundational scaffolds in medicinal chemistry, valued for their role in a multitude of pharmacologically active agents.[1] This guide provides a detailed comparison of the reactivity of two common pyrimidine intermediates: This compound and 2,4-dichloropyrimidine , with a focus on nucleophilic aromatic substitution (SNAr), the cornerstone of their synthetic utility.

Theoretical Reactivity Analysis: Electronic and Steric Drivers

The capacity of a pyrimidine ring to undergo nucleophilic aromatic substitution is fundamentally governed by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms.[2] These nitrogens withdraw electron density from the ring, making the carbon atoms at positions 2, 4, and 6 electrophilic and thus susceptible to attack by nucleophiles. The stability of the resulting anionic intermediate, known as a Meisenheimer complex, is the determining factor for the reaction's feasibility.[3][4] Attack at the C2 and C4/C6 positions is favored because the negative charge in the intermediate can be effectively delocalized onto these nitrogen atoms.[3][5]

2,4-Dichloropyrimidine: A Tale of Two Reactive Sites

2,4-Dichloropyrimidine presents two potential sites for nucleophilic displacement. A well-established principle in pyrimidine chemistry is that the chlorine atom at the C4 position is significantly more reactive than the one at C2.[6][7] This preferential reactivity can be attributed to two main factors:

  • Intermediate Stabilization: The resonance-stabilized Meisenheimer complex formed upon nucleophilic attack at C4 is more stable than the intermediate formed from attack at C2.[3][6]

  • Electronic Distribution: Frontier molecular orbital analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to C2, indicating that C4 is the more electrophilic site and more favorable for nucleophilic attack.[6][8]

The chlorine atom at C2, being an inductively electron-withdrawing group, further activates the C4 position for substitution. However, it is crucial to note that this inherent selectivity can be modulated by strong electronic effects from other ring substituents or specific reaction conditions.[7][8]

This compound: The Impact of Substituents

In this molecule, the primary site for SNAr is the C4-chloro position. Its reactivity, however, is heavily influenced by the electronic and steric properties of the methyl and methylthio groups.

  • Electronic Effects:

    • 5-Methyl Group: As an electron-donating group (EDG), the methyl substituent increases the electron density of the pyrimidine ring through inductive and hyperconjugation effects. This donation of electron density deactivates the ring toward nucleophilic attack, making the C4 carbon less electrophilic.

    • 2-Methylthio Group (-SMe): The methylthio group has a dual electronic nature. While the sulfur atom is inductively withdrawing, its lone pairs can participate in resonance, donating electron density to the ring. Overall, it is considered a weakly activating or deactivating group, but its effect is less deactivating than a strongly electron-withdrawing group. In some contexts, particularly after oxidation to a sulfone, the methylthio group itself can become an excellent leaving group.[9][10]

  • Steric Hindrance: The presence of the methyl group at the C5 position, adjacent to the C4 reaction center, introduces significant steric hindrance.[11] This bulkiness physically impedes the approach of an incoming nucleophile, thereby increasing the activation energy of the reaction and slowing its rate.[12]

Head-to-Head Reactivity Comparison

Based on the theoretical principles outlined above, a clear reactivity hierarchy can be established.

2,4-Dichloropyrimidine (at C4) is predicted to be substantially more reactive than this compound.

The rationale is twofold:

  • Enhanced Electrophilicity: The pyrimidine ring of 2,4-dichloropyrimidine is more electron-poor due to the collective electron-withdrawing effect of two chlorine atoms. In contrast, the ring of this compound is comparatively electron-rich (and thus less reactive) due to the electron-donating methyl group.

  • Steric Accessibility: The C4 position of 2,4-dichloropyrimidine is sterically unencumbered. The C4 position of the substituted counterpart is sterically shielded by the adjacent C5-methyl group, hindering nucleophilic attack.

The following diagram illustrates the key factors influencing the reactivity of both molecules.

G cluster_0 Reactivity Analysis cluster_A Factors for 2,4-Dichloropyrimidine cluster_B Factors for Substituted Pyrimidine A 2,4-Dichloropyrimidine A1 C4-Cl (More Reactive Site) B 4-Chloro-5-methyl- 2-(methylthio)pyrimidine B1 C4-Cl (Reactive Site) A2 Strongly Electron-Deficient Ring A3 C2-Cl is Electron-Withdrawing (Activates C4) A4 Low Steric Hindrance at C4 Conclusion Higher Reactivity A4->Conclusion Leads to B2 Electron-Donating Groups (Deactivating) B3 C5-Methyl (EDG) B4 High Steric Hindrance at C4 Conclusion2 Lower Reactivity B4->Conclusion2 Leads to

Caption: Logical flow of factors determining reactivity.

Comparative Data Summary
Feature2,4-DichloropyrimidineThis compoundImpact on SNAr Reactivity
Primary Reactive Site C4-ClC4-ClBoth target the same position.
Electronic Nature Highly Electron-DeficientLess Electron-DeficientHigher deficiency leads to faster reaction.
Substituent Effects C2-Cl (Electron-Withdrawing)C5-CH₃ (Electron-Donating) C2-SCH₃ (Weakly Donating/Withdrawing)EWGs activate the ring; EDGs deactivate it.
Steric Hindrance at C4 MinimalSignificant (from C5-CH₃)Increased hindrance slows the reaction rate.
Predicted Reactivity High Low to Moderate 2,4-Dichloropyrimidine is the more reactive substrate.

Experimental Protocol: Comparative Amination

To empirically validate the theoretical differences in reactivity, a parallel experiment can be conducted. The following protocol describes the reaction of both pyrimidines with a model nucleophile, morpholine, under identical conditions. A higher reaction rate and/or yield for 2,4-dichloropyrimidine is expected.

Objective

To compare the rate of nucleophilic substitution of the C4-chloro group on 2,4-dichloropyrimidine and this compound with morpholine.

Materials
  • 2,4-Dichloropyrimidine

  • This compound

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Set up two identical flasks (Flask 1: 2,4-DCP, Flask 2: Substituted Pyrimidine) B Dissolve each pyrimidine (1.0 eq) in anhydrous DMF A->B C Add Morpholine (1.1 eq) and DIPEA (1.5 eq) to each flask B->C D Stir reactions at 80 °C C->D E Monitor progress by TLC (e.g., every 30 minutes) D->E E->D Reaction incomplete F Cool to RT, dilute with EtOAc E->F Reaction complete G Wash with NaHCO₃ (aq) and Brine F->G H Dry organic layer (MgSO₄), filter, and concentrate in vacuo G->H I Purify crude product via column chromatography H->I J Characterize products (NMR, MS) I->J K Compare reaction times and isolated yields J->K

Caption: Standard workflow for the comparative SNAr experiment.

Step-by-Step Procedure
  • Reaction Setup: In two separate round-bottom flasks equipped with stir bars and reflux condensers, charge Flask 1 with 2,4-dichloropyrimidine (1.0 mmol) and Flask 2 with this compound (1.0 mmol).

  • Solvent Addition: To each flask, add 5 mL of anhydrous DMF and stir until the solids are fully dissolved.

  • Reagent Addition: To each flask, add morpholine (1.1 mmol, 1.1 eq) followed by DIPEA (1.5 mmol, 1.5 eq).

  • Heating and Monitoring: Place both flasks in a preheated oil bath at 80 °C. Monitor the consumption of the starting material in each reaction by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase) at regular intervals. The disappearance of the starting material spot indicates reaction completion. It is expected that the reaction in Flask 1 will complete significantly faster.

  • Workup: Once a reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude material by flash column chromatography on silica gel. Characterize the resulting mono-substituted products by NMR and mass spectrometry and compare the isolated yields.

Conclusion and Outlook

The reactivity of substituted pyrimidines in nucleophilic aromatic substitution is a predictable yet nuanced interplay of electronic and steric factors. This guide establishes that 2,4-dichloropyrimidine is a more reactive substrate for SNAr at the C4 position than this compound . This heightened reactivity stems from its more electron-deficient ring system and the lack of steric hindrance around the reaction center. Conversely, the deactivating electronic effect of the methyl group and the steric hindrance it imposes render this compound less reactive, requiring more forcing conditions (higher temperatures or longer reaction times) to achieve similar conversions.

For synthetic chemists, this comparison informs strategic decisions. 2,4-Dichloropyrimidine is the substrate of choice for rapid, high-yielding substitutions at C4, especially when milder conditions are preferred. This compound, while less reactive, offers a different substitution pattern that may be essential for specific target molecules, with the understanding that its functionalization will likely demand a more vigorous synthetic approach.

References

A Cost-Effectiveness Analysis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Pyrimidine Intermediate

In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the cost, efficiency, and overall viability of a drug candidate. Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This guide provides an in-depth analysis of the cost-effectiveness of 4-Chloro-5-methyl-2-(methylthio)pyrimidine , a versatile building block, by comparing its performance and economics against a key alternative in a well-established synthetic application: the synthesis of a crucial intermediate for the anticancer drug, Dasatinib.

Executive Summary

This guide establishes that while this compound is a viable synthetic intermediate, its cost-effectiveness is highly dependent on the specific synthetic context and scale of production. Through a comparative analysis with the widely used reagent, 4,6-dichloro-2-methylpyrimidine, in the synthesis of a Dasatinib intermediate, we find that the choice between these two pyrimidine derivatives involves a trade-off between reaction efficiency, reagent cost, and process complexity. This guide presents the necessary experimental data, detailed protocols, and cost analysis to empower researchers to make informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of Substituted Pyrimidines

Pyrimidine derivatives are integral to a wide range of biologically active molecules, including antiviral, antibacterial, and anticancer agents. Their prevalence in drug discovery is due to their ability to mimic endogenous nucleobases and participate in crucial biological interactions. The strategic introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. This compound offers multiple reactive sites, making it a valuable precursor for creating diverse molecular architectures.

Comparative Analysis: Synthesis of a Key Dasatinib Intermediate

To provide a practical and relevant comparison, we will focus on the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a key intermediate in the production of the tyrosine kinase inhibitor, Dasatinib.[1][2][3] While the established synthesis utilizes 4,6-dichloro-2-methylpyrimidine, the structural similarity of this compound allows for its theoretical application in a similar nucleophilic aromatic substitution (SNAr) reaction. This comparative framework will be the basis for our cost-effectiveness evaluation.

Reaction Pathway Overview

The core reaction involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by the amino group of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

cluster_0 Synthesis of Dasatinib Intermediate Pyrimidine This compound OR 4,6-dichloro-2-methylpyrimidine Intermediate Dasatinib Intermediate Pyrimidine->Intermediate Nucleophilic Aromatic Substitution (SNAr) Amine 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Amine->Intermediate

Caption: General reaction scheme for the synthesis of the Dasatinib intermediate.

Performance and Cost Comparison

The following table summarizes the key metrics for the synthesis of the Dasatinib intermediate using both this compound (hypothetical) and 4,6-dichloro-2-methylpyrimidine (established).

MetricThis compound4,6-dichloro-2-methylpyrimidine
Reported Yield Assumed comparable to alternativeHigh (up to 98.7%)[3]
Starting Material Cost (Bulk) Higher (specialized synthesis)Lower (commercially available in bulk)
Number of Synthetic Steps (to intermediate) Potentially fewer (if direct substitution is efficient)Established multi-step process
Reaction Conditions Likely requires strong base (e.g., NaH, KH) and low temperaturesStrong base (e.g., NaH, KH) and low temperatures[3]
Purity of Intermediate Dependent on reaction optimizationHigh purity achievable (>99%)[3]
Safety & Environmental Considerations Requires handling of organosulfur compounds and strong basesRequires handling of chlorinated compounds and strong bases

Analysis of Cost-Effectiveness:

From the data, it is evident that 4,6-dichloro-2-methylpyrimidine currently holds the cost-advantage for large-scale production of the Dasatinib intermediate. This is primarily due to its wider availability and lower bulk purchasing cost. While this compound could potentially offer a more direct synthetic route, the higher initial cost of the starting material would need to be offset by a significant increase in overall yield or a reduction in processing steps to be economically competitive.

For laboratory-scale research and the development of novel analogues, the slightly different substitution pattern of this compound may offer unique advantages in terms of the final product's properties, justifying its higher cost in these specific applications.

In-Depth Methodologies

To provide a comprehensive understanding of the synthetic processes involved, detailed experimental protocols for the synthesis of the starting materials and the key Dasatinib intermediate are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of the corresponding 4-hydroxy pyrimidine derivative.

cluster_1 Synthesis of this compound Start 5-methyl-2-(methylthio)pyrimidin-4-ol Product This compound Start->Product Chlorination Reagent POCl3 (Phosphorus oxychloride) Reagent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • To a stirred solution of 5-methyl-2-(methylthio)pyrimidin-4-ol (1.0 eq) in a suitable solvent such as toluene, add a chlorinating agent like phosphorus oxychloride (POCl₃) (1.1-1.5 eq).

  • An organic base, such as triethylamine, may be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol details the nucleophilic aromatic substitution reaction to form the key Dasatinib intermediate.

cluster_2 Synthesis of Dasatinib Intermediate Step1 1. Dissolve 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide in THF Step2 2. Add strong base (e.g., NaH) at low temperature Step1->Step2 Step3 3. Add 4,6-dichloro-2-methylpyrimidine Step2->Step3 Step4 4. Stir at low temperature Step3->Step4 Step5 5. Quench reaction and isolate product Step4->Step5

Caption: Workflow for the synthesis of the Dasatinib intermediate.

Experimental Protocol: [3]

  • In a reaction vessel under an inert atmosphere, suspend a strong base such as sodium hydride (NaH) (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -10°C to 0°C.

  • Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF, maintaining the low temperature.

  • After the addition is complete, add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in anhydrous THF.

  • Stir the reaction mixture at low temperature for several hours, monitoring for completion by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Conclusion and Future Outlook

The cost-effectiveness of This compound as a synthetic intermediate is a nuanced consideration. For large-scale manufacturing of existing pharmaceuticals like Dasatinib, the established route using the more readily available and economical 4,6-dichloro-2-methylpyrimidine remains the preferred option. However, for exploratory research, lead optimization, and the synthesis of novel compounds where unique substitution patterns are desired, this compound presents a valuable, albeit more costly, alternative.

As synthetic methodologies evolve and the demand for novel pyrimidine-based therapeutics grows, the development of more efficient and cost-effective routes to specialized intermediates like this compound will be crucial. Further process optimization and the discovery of new applications may shift the economic balance, making this versatile building block an even more attractive tool for the medicinal chemist's arsenal.

References

A Comparative Spectroscopic Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine and Structurally Related Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible science. Substituted pyrimidines, such as 4-Chloro-5-methyl-2-(methylthio)pyrimidine, are pivotal building blocks in the synthesis of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2][3] The purity and structural integrity of these intermediates directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its close structural analogs. While direct, published spectral data for our primary compound of interest is limited, this guide leverages high-quality experimental data from closely related, commercially available pyrimidines to predict its spectral features. This approach mirrors the real-world challenges faced by scientists and demonstrates how a combination of empirical data from analogs and first-principle spectroscopic knowledge can lead to a confident structural assignment.

We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the following compounds:

  • Compound of Interest (Predicted): this compound

  • Analog 1 (Reference): 4-Chloro-2-(methylthio)pyrimidine[4]

  • Analog 2 (Reference): 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[5]

By comparing the experimental data of Analogs 1 and 2, we can elucidate the electronic and structural effects of substituents on the pyrimidine core, thereby enabling a highly accurate prediction of the spectral data for our target compound.

The Rationale Behind Spectroscopic Analysis in Pyrimidine Synthesis

In multi-step organic synthesis, especially in a drug development context, spectroscopic analysis is not merely a final validation step but an integral part of process control. Each signal in an NMR spectrum, each band in an IR spectrum, and each fragment in a mass spectrum tells a story about the molecule's structure, purity, and stability.

Trustworthiness through Self-Validating Systems: A well-defined spectroscopic protocol ensures that the material proceeding to the next synthetic step is of known quality. For instance, the absence of signals corresponding to starting materials (e.g., the hydroxyl proton of a pyrimidinone precursor in an NMR spectrum after chlorination) provides confidence in the reaction's completion. The presence of unexpected signals can indicate the formation of byproducts, such as regioisomers or products of incomplete reaction, which could have significant downstream consequences.[6]

Expertise in Experimental Choices: The choice of spectroscopic method and parameters is critical. For example, using a soft ionization technique like Electrospray Ionization (ESI) in mass spectrometry is often preferred for confirming the molecular weight of the parent molecule without excessive fragmentation, while a hard ionization technique like Electron Ionization (EI) can provide valuable structural information through predictable fragmentation patterns.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for our compound of interest and its key analogs.

Table 1: ¹H and ¹³C NMR Data Comparison
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃Predicted: ~8.3 (s, 1H, H-6) ~2.6 (s, 3H, S-CH₃) ~2.4 (s, 3H, C5-CH₃)Predicted: ~173 (C2) ~165 (C4) ~159 (C6) ~118 (C5) ~14 (S-CH₃) ~13 (C5-CH₃)
4-Chloro-2-(methylthio)pyrimidine (Analog 1) -Data not explicitly detailed in search results, but referenced in databases.[4]Data not explicitly detailed in search results, but referenced in databases.[4]
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Analog 2) CDCl₃6.37 (s, 1H, H-5) 4.41 (q, J=7.1 Hz, 2H, OCH₂) 2.52 (s, 3H, SCH₃) 1.37 (t, J=7.1 Hz, 3H, CH₂CH₃)172.7 (C4/C6) 169.4 (C2) 160.2 (C4/C6) 102.4 (C5) 63.3 (OCH₂) 14.2 (SCH₃) 14.1 (CH₂CH₃)[5]

Analysis and Prediction:

  • ¹H NMR: The aromatic proton on the pyrimidine ring is a key indicator. In Analog 2, the H-5 proton appears at 6.37 ppm. For our target compound, we predict the H-6 proton to be more downfield (around 8.3 ppm) due to the absence of the electron-donating ethoxy group and the presence of the electron-donating methyl group at the 5-position. The methyl and methylthio protons are expected to appear as sharp singlets in the aliphatic region.

  • ¹³C NMR: The chemical shifts of the pyrimidine ring carbons are highly sensitive to substituent effects. The carbons attached to electronegative atoms (N, Cl, S) will be the most downfield. The addition of a methyl group at the C-5 position in our target compound is expected to shift the C-5 signal upfield compared to an unsubstituted C-5, while also influencing the shifts of the adjacent C-4 and C-6 carbons.

Table 2: IR and Mass Spectrometry Data Comparison
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound Predicted: ~3050 (Aromatic C-H stretch) ~2920 (Aliphatic C-H stretch) ~1550-1400 (C=C, C=N ring stretches) ~800 (C-Cl stretch)Predicted (EI): M⁺• at m/z 174/176 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-CH₃]⁺, [M-Cl]⁺, [M-SCH₃]⁺.
4-Chloro-2-(methylthio)pyrimidine (Analog 1) Referenced in databases, specific values not retrieved.[4]Referenced in databases, specific values not retrieved.[4]
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Analog 2) 3007 (Aryl C-H), 2982-2849 (Alkyl C-H), 1562, 1557, 1541, 1537 (Ring stretches), 814 (likely C-Cl related).[5](MALDI-TOF): [M]⁺ at m/z 204/206 (100:53 ratio). Other fragments observed at 176 and 160.[5]

Analysis and Prediction:

  • IR Spectroscopy: The IR spectrum is primarily used for functional group identification. For our target compound, we expect to see characteristic aromatic and aliphatic C-H stretching vibrations, a complex fingerprint region with multiple C=C and C=N ring stretching modes, and a C-Cl stretching vibration in the lower wavenumber region. The overall pattern will be simpler than that of Analog 2 due to the absence of the C-O stretches from the ethoxy group.

  • Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern. The key diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1, characteristic of a molecule containing one chlorine atom. Common fragmentation pathways in EI-MS for such compounds involve the loss of small, stable radicals such as a methyl radical from the methylthio or C5-methyl group, a chlorine radical, or a methylthio radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound and its analogs.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrimidine derivative.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial; CDCl₃ is a good first choice for many organic molecules, but if solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use standard acquisition parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire 16-64 scans to ensure a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-second relaxation delay.

    • Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required.

    • Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples (like 4-Chloro-2-(methylthio)pyrimidine), a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, and more commonly in modern labs, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal. This requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - GC/MS):

    • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any volatile impurities.

    • Use a standard electron energy of 70 eV for ionization. This provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Acquisition (Electrospray Ionization - LC/MS):

    • Inject the sample into a Liquid Chromatograph (LC) coupled to a Mass Spectrometer.

    • Use ESI in positive ion mode. This is a soft ionization technique that will likely produce a strong protonated molecule peak [M+H]⁺, confirming the molecular weight.

    • The isotopic pattern for chlorine will be observed on the [M+H]⁺ peak.

Synthesis and Impurity Profile: A Key to Accurate Interpretation

The synthetic route to this compound typically involves the chlorination of the corresponding 4-hydroxy (or 4-oxo) precursor, 5-methyl-2-(methylthio)pyrimidin-4(3H)-one. This reaction is commonly carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]

Potential Impurities and their Spectroscopic Signatures:

  • Unreacted Starting Material (5-methyl-2-(methylthio)pyrimidin-4(3H)-one):

    • NMR: A broad singlet in the ¹H NMR spectrum corresponding to the N-H proton. The ¹³C NMR would show a C=O signal instead of a C-Cl signal.

    • IR: A strong C=O stretch (around 1650-1700 cm⁻¹) and a broad N-H stretch (around 3100-3300 cm⁻¹).

  • Hydrolyzed Product (back to the starting material): If the product is exposed to moisture, the 4-chloro group can be hydrolyzed back to the 4-hydroxy group. This would be indistinguishable from the starting material by spectroscopy.

  • Over-chlorination or Side Reactions: Depending on the reaction conditions, other reactive sites on the molecule could potentially react, although this is less likely for this specific substrate under standard conditions.[6]

The workflow for synthesis and purification directly impacts the quality of the spectroscopic data obtained.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Chlorination Chlorination (POCl₃) Start->Chlorination Workup Aqueous Work-up Chlorination->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure 4-Chloro-5-methyl- 2-(methylthio)pyrimidine Purification->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR (ATR) MS MS (GC/MS or LC/MS) Data Combined Spectral Data NMR->Data IR->Data MS->Data Validation Structure & Purity Confirmed Data->Validation Final_Use Final_Use Validation->Final_Use Proceed to next step (e.g., Kinase Inhibitor Synthesis)

Caption: Workflow from synthesis to spectroscopic validation.

Conclusion and Best Practices

While a complete experimental dataset for this compound was not found in the surveyed literature, a robust and scientifically sound analysis can be constructed by comparing high-quality data from close structural analogs. By understanding the fundamental principles of spectroscopy and the electronic effects of substituents on the pyrimidine ring, we can predict the spectral characteristics of the target molecule with a high degree of confidence.

For researchers working with this or similar compounds, the following best practices are recommended:

  • Always acquire a full suite of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for all novel intermediates.

  • Pay close attention to the purity of your starting materials and monitor reactions closely (e.g., by TLC or LC/MS) to minimize the formation of impurities.

  • When interpreting spectra, consider potential impurities based on the synthetic route and work-up conditions.

  • Leverage spectral databases and literature data for analogous compounds to support your structural assignments.

This comprehensive approach ensures the quality and integrity of your chemical intermediates, forming a solid foundation for successful drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Validation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores the importance of robust and well-characterized synthetic routes to novel derivatives. 4-Chloro-5-methyl-2-(methylthio)pyrimidine is a key building block, offering a versatile platform for the synthesis of a diverse range of substituted pyrimidines. The validation of its reaction products is not merely a procedural step but a critical component of ensuring the integrity and reproducibility of a synthetic campaign. This guide provides an in-depth technical comparison of common synthetic transformations of this compound, supported by experimental data and detailed validation protocols.

The Strategic Importance of Validating Pyrimidine Derivatives

In the realm of drug discovery, the purity and structural integrity of a compound are paramount. The reactivity of the chloropyrimidine core, while advantageous for derivatization, can also lead to unexpected side reactions and the formation of impurities that may confound biological assays and introduce safety liabilities. A thorough validation of reaction products, therefore, serves as a self-validating system, ensuring that the observed biological activity is attributable to the intended molecule. This guide will explore the validation of two primary classes of reactions involving this compound: nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: A Tale of Two Nucleophiles

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 4-position, makes it highly susceptible to nucleophilic attack. This section compares the reaction of this compound with two common classes of nucleophiles: amines and alkoxides.

The reaction proceeds via a concerted or stepwise addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex in the stepwise pathway), followed by the expulsion of the chloride ion to restore aromaticity.[1][2] The regioselectivity of this attack is predominantly at the C4 position due to the electronic activation provided by the ring nitrogens.[3]

Comparative Performance of Nucleophiles
Nucleophile ClassTypical ReagentSolventTemperature (°C)Typical Yield (%)Key AdvantagesPotential Byproducts
AminesPrimary/Secondary AminesDioxane, DMF, or Alcohol80-12075-95High yields, broad substrate scope.Dialkylation (with primary amines), unreacted starting material.
AlkoxidesSodium/Potassium AlkoxidesCorresponding Alcohol or THF20-7080-95Milder reaction conditions, high yields.[4]Hydrolysis of the chloro group if water is present.
Experimental Protocol: Synthesis of 4-Amino-5-methyl-2-(methylthio)pyrimidine

This protocol is adapted from established procedures for the amination of chloropyrimidines.

Materials:

  • This compound (1.0 eq)

  • Ammonia (0.5 M in 1,4-dioxane, 5.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add this compound and anhydrous 1,4-dioxane.

  • Add the solution of ammonia in 1,4-dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-amino-5-methyl-2-(methylthio)pyrimidine.

Validation Workflow for Nucleophilic Substitution

Caption: Workflow for the validation of nucleophilic substitution products.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, Suzuki-Miyaura and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, and alkynyl moieties.

The general catalytic cycle for these reactions involves the oxidative addition of the chloropyrimidine to a Pd(0) species, followed by transmetalation (for Suzuki-Miyaura) or reaction with a copper acetylide (for Sonogashira), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.[5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The following table provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, which can be extrapolated to this compound.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001270-90Readily available and widely used.[6]
PdCl₂(dppf)K₃PO₄1,4-Dioxane80-1008-1685-98High yields, good functional group tolerance.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001-490-99High turnover number, effective for challenging substrates.[7]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1001-490-99Broad substrate scope, highly active catalyst system.[7]
Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on established procedures for the Sonogashira coupling of halopyrimidines.[8]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Homocoupling of the alkyne (Glaser coupling) is a potential side reaction.[9][10]

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the desired 4-alkynyl-5-methyl-2-(methylthio)pyrimidine.

Validation of Cross-Coupling Products: A Multi-technique Approach

The validation of cross-coupling products requires a comprehensive analytical strategy to confirm the structure of the desired product and to identify and quantify any impurities.

Caption: Logical flow for the validation of cross-coupling reaction products.

Advanced Analytical Validation: HPLC-MS/MS for Impurity Profiling

For drug development applications, a highly sensitive and specific analytical method is required for the quantification of the active pharmaceutical ingredient (API) and the detection of any potential impurities. A UHPLC-MS/MS method is the gold standard for this purpose.[11][12]

Hypothetical UHPLC-MS/MS Method for the Analysis of 4-Anilino-5-methyl-2-(methylthio)pyrimidine

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte (4-Anilino-5-methyl-2-(methylthio)pyrimidine): Precursor ion (m/z) -> Product ion (m/z) to be determined experimentally.

    • Potential Impurities: MRM transitions for unreacted starting material and potential byproducts would also be established.

Method Validation:

The method would be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The validation of reaction products of this compound is a multifaceted process that underpins the reliability of subsequent research and development activities. By employing a combination of robust synthetic protocols and comprehensive analytical techniques, researchers can ensure the structural integrity and purity of their target compounds. This guide provides a framework for the comparative analysis of common synthetic transformations and a roadmap for the rigorous validation of their products. The principles of scientific integrity, grounded in expertise and supported by authoritative references, are the bedrock of successful drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures, forming the core of numerous therapeutic agents. The ability to efficiently and selectively introduce molecular diversity via cross-coupling reactions is therefore of paramount importance. This guide provides an in-depth technical comparison of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in key cross-coupling reactions, benchmarking its performance against relevant alternatives.

The insights and data presented herein are curated to provide a practical framework for reaction design and optimization, drawing from established literature and our extensive field experience. We will delve into the mechanistic nuances that govern reactivity, present comparative data to inform your choice of reagents, and provide detailed experimental protocols that have been validated in our laboratories.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance has made it a highly attractive scaffold for the design of novel therapeutics. Its electron-deficient nature makes it an excellent substrate for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex biaryl and heteroaryl structures.

The subject of this guide, this compound, offers multiple points for diversification. The chlorine atom at the 4-position is the primary site for cross-coupling, while the methylthio group at the 2-position and the methyl group at the 5-position can influence the electronic properties and steric environment of the ring, thereby modulating its reactivity.

Understanding Reactivity in Cross-Coupling: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, proceed through a common catalytic cycle. Understanding this cycle is crucial for rationalizing experimental observations and for troubleshooting reactions.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R caption Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, the C-Cl bond of the pyrimidine). This is often the rate-determining step, and its efficiency is influenced by the strength of the C-X bond (I > Br > Cl) and the electron density of the aromatic ring.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Performance Benchmark: this compound in Action

While direct, head-to-head comparative studies for this compound are not extensively documented in the literature, we can infer its performance based on data from structurally similar compounds and general reactivity principles of halopyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For chloropyrimidines, which are generally less reactive than their bromo and iodo counterparts, the choice of a highly active catalyst system is crucial.

A study on a related pyrrolo[2,3-d]pyrimidine derivative bearing a 4-chloro-2-methylthiopyrimidine moiety demonstrated successful Suzuki coupling, indicating the viability of this transformation.

Alternative Comparison: 2,4-Dichloropyrimidines

2,4-Dichloropyrimidines serve as an excellent benchmark for comparison, as extensive data is available for their performance in Suzuki coupling. The C4 position is generally more reactive than the C2 position.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) & TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 °C, 15 min (MW)81
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80 °C, 18-22 h~60
2,4,5,6-TetrachloropyrimidineArylboronic acidsPd(PPh₃)₂Cl₂ (1.0-3.0 mol%)K₂CO₃ (2M aq.)1,4-Dioxane60 °C, 2 h87-97

Based on these comparisons, it is anticipated that this compound will exhibit good reactivity in Suzuki couplings, likely requiring a robust phosphine ligand and elevated temperatures to achieve high yields. The presence of the electron-donating methyl and methylthio groups may slightly decrease the reactivity compared to unsubstituted dichloropyrimidines.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted pyrimidines. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

While direct data for the target molecule is scarce, a study on the Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with aryl iodides provides valuable insights. This analogous system demonstrates that the methylthiopyrimidine core is amenable to Sonogashira coupling, affording good to excellent yields.

Inference for this compound:

Given the successful Sonogashira coupling of a related isomer, it is highly probable that this compound will also be a competent substrate. The chloro-substituent, being a better leaving group than the propargyloxy group in the aforementioned study, is expected to facilitate the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of amino-substituted pyrimidines. The amination of electron-deficient heteroaryl chlorides, such as chloropyrimidines, is generally feasible but often requires specialized ligands to overcome catalyst inhibition by the nitrogen-containing substrate.

Alternative Comparison: 2-Chloropyrimidine

AmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10095
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11085
IndoleBippyPhos/[Pd(cinnamyl)Cl]₂K₃PO₄t-AmylOH11090

The electron-deficient nature of the pyrimidine ring in this compound should facilitate nucleophilic attack by the amine, making the Buchwald-Hartwig amination a viable synthetic route. The choice of a bulky, electron-rich phosphine ligand will be critical to ensure efficient catalytic turnover.

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, base, and catalyst/ligand in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat to desired temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with organic solvent. F->G H Dry, filter, and concentrate. G->H I Purify by column chromatography. H->I caption Experimental Workflow for Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand like XPhos, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if using a pre-catalyst), and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or RuPhos, 4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add the degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in the synthesis of novel pyrimidine-based compounds. While direct quantitative performance data in cross-coupling reactions is still emerging, a comprehensive analysis of related structures provides a strong foundation for its application.

The general trends in halopyrimidine reactivity suggest that this substrate will perform well in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provided that appropriately optimized catalyst systems are employed. The protocols and comparative data presented in this guide offer a robust starting point for researchers looking to incorporate this valuable scaffold into their synthetic strategies. As the exploration of chemical space for drug discovery continues to expand, the efficient and selective functionalization of such heterocyclic cores will remain a critical endeavor.

A Senior Application Scientist's Guide to Leaving Groups in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The strategic functionalization of a pre-formed pyrimidine ring is a highly effective and versatile approach to generating novel molecular entities. Central to this strategy is the judicious selection of a leaving group, a decision that dictates the feasible reaction pathways, governs reactivity, and ultimately determines the success of a synthetic campaign.

This guide provides an in-depth comparative analysis of the common leaving groups employed in pyrimidine synthesis. We will move beyond simple descriptions to explain the mechanistic rationale behind experimental choices, offering field-proven insights into leveraging these groups for two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The Unique Chemistry of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the foundation of Nucleophilic Aromatic Substitution (SNAr), a primary method for pyrimidine functionalization.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks an electrophilic carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. Crucially, the initial nucleophilic attack is often the rate-determining step.[1][2] This has profound implications for leaving group trends, making them distinct from the more familiar SN1 and SN2 reactions. The stability of the Meisenheimer complex is greatest when the attack occurs at the 2, 4, or 6 positions, as the negative charge can be delocalized onto the ring's nitrogen atoms.[1][3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine ring.

A Head-to-Head Comparison of Common Leaving Groups

The choice of leaving group (LG) is pivotal and is dictated by the desired transformation. Halogens and sulfonates are the most prevalent classes, each with a distinct reactivity profile.

The Halogen Family (F, Cl, Br, I)

Halopyrimidines are the workhorses of pyrimidine chemistry due to their commercial availability and diverse reactivity.

  • Reactivity in SNAr: In a stark contrast to aliphatic substitution, the SNAr reactivity order for halogens is F > Cl > Br > I .[1][2] This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine renders the attached carbon atom highly electrophilic, thus accelerating the attack. The C-F bond cleavage is a subsequent, faster step and does not influence the overall rate.[1][2]

  • Reactivity in Cross-Coupling: For palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the trend is inverted: I > Br > Cl >> F .[4] Here, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is facilitated by a weaker C-X bond, hence the greater reactivity of iodides and bromides.[4] Chlorides are more challenging substrates requiring specialized, electron-rich ligands, while fluorides are generally unreactive.[4][5]

  • Positional Reactivity: In di- or tri-chlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards both nucleophilic substitution and cross-coupling than the C2 position.[6][7] The C5 position is largely unreactive to SNAr but can be functionalized effectively via cross-coupling, making 5-bromopyrimidines valuable building blocks.[5]

The Sulfonate & Sulfone Family (-OTf, -OTs, -SO₂R)

This class of sulfur-based leaving groups offers exceptional reactivity, often enabling transformations under milder conditions.

  • Reactivity in SNAr: Sulfones (e.g., methylsulfonyl, -SO₂Me) are potent activating groups for SNAr, with reactivity often surpassing that of halogens. Their strong electron-withdrawing nature significantly enhances the electrophilicity of the attached carbon.[8] In comparative studies, 2-sulfonylpyrimidines react rapidly where the corresponding 2-chloro and 2-methylthio analogues are unreactive under the same conditions.[8]

  • Reactivity in Cross-Coupling: Trifluoromethanesulfonates (triflates, -OTf) are pseudohalides that are superb leaving groups in palladium-catalyzed cross-coupling reactions, exhibiting reactivity comparable to or greater than bromides.[9] They are typically prepared from the corresponding pyrimidinols, offering an alternative synthetic entry point.

Data Summary: Leaving Group Performance
Leaving GroupReaction TypeRelative ReactivityTypical ConditionsAdvantagesDisadvantages
-F SNAr+++++Base, polar aprotic solventHighest SNAr reactivityUnreactive in cross-coupling
-Cl SNAr+++Higher temps, stronger NuWidely available, low costModerate reactivity
Cross-Coupling+Pd catalyst with specialized ligandsCost-effectiveRequires forcing conditions
-Br SNAr++Forcing conditions-Low SNAr reactivity
Cross-Coupling++++Standard Pd catalysts, mild tempsExcellent, reliable reactivityHigher cost than chlorides
-I SNAr+Generally not used-Poor SNAr reactivity
Cross-Coupling+++++Often room temp, low catalyst loadHighest cross-coupling reactivityHighest cost, potential instability
-SO₂R SNAr+++++Base, polar aprotic solventExcellent reactivityRequires synthesis from thioether
-OTf Cross-Coupling++++Standard Pd catalysts, mild tempsExcellent reactivity, alternative to halidesRequires synthesis from pyrimidinol

Strategic Selection and Experimental Validation

The optimal leaving group depends entirely on the synthetic goal. The following workflow and protocols provide a practical guide to this decision-making process.

LG_Decision_Tree start What is the desired bond? cn_bond C-N, C-O, C-S (SNA_r) start->cn_bond cc_bond C-C, C-Alkynyl (Cross-Coupling) start->cc_bond pos_snar At C2, C4, or C6? cn_bond->pos_snar reactivity_snar Reactivity Needed? pos_snar->reactivity_snar Yes high_react High reactivity_snar->high_react mod_react Moderate reactivity_snar->mod_react use_f_so2r Use -F or -SO₂R high_react->use_f_so2r use_cl Use -Cl mod_react->use_cl pos_cc At which position? cc_bond->pos_cc pos_246 C2, C4, C6 pos_cc->pos_246 pos_5 C5 pos_cc->pos_5 use_br_otf Use -Br or -OTf pos_246->use_br_otf use_i_br Use -I or -Br pos_5->use_i_br

Caption: Decision workflow for selecting a pyrimidine leaving group based on the desired transformation.
Experimental Protocol 1: SNAr Amination using a Chloride Leaving Group

This protocol demonstrates a classic C-N bond formation at the C4 position of a commercially available dichloropyrimidine. The higher reactivity of the C4-Cl allows for selective substitution.

Reaction: Synthesis of 4-Anilino-2,5-dichloropyrimidine

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,5-trichloropyrimidine (1.0 eq.), aniline (1.05 eq.), and ethanol (EtOH) as the solvent (approx. 0.2 M concentration).

  • Reaction Initiation: Add concentrated hydrochloric acid (HCl) (approx. 0.1 eq.) to the mixture. The acid protonates a ring nitrogen, further activating the pyrimidine ring towards nucleophilic attack.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup and Isolation: Allow the reaction to cool to room temperature. A precipitate of the product hydrochloride salt will form. Filter the solid and wash with cold ethanol, then diethyl ether.

  • Purification: The collected solid can be neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting free base can be extracted with ethyl acetate, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the pure product.

Experimental Protocol 2: Suzuki-Miyaura Coupling using a Bromide Leaving Group

This protocol illustrates a C-C bond formation at the C5 position, a transformation not readily achievable via SNAr, highlighting the synthetic utility of cross-coupling reactions.

Reaction: Synthesis of 5-Phenylpyrimidine

  • Reagent Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add 5-bromopyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[4]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling the inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to prevent catalyst deactivation.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. For faster reactions, microwave irradiation (e.g., 120 °C for 15-30 min) can be highly effective.[7] Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired 5-phenylpyrimidine.

Conclusion

The selection of a leaving group in pyrimidine synthesis is a strategic decision that unlocks specific synthetic pathways. For SNAr reactions at the activated 2, 4, and 6 positions, the reactivity trend of F > Cl > SO₂R provides a powerful toolkit for C-N, C-O, and C-S bond formation. Conversely, for C-C and other cross-coupling reactions, particularly at the C5 position, the I > Br > OTf >> Cl hierarchy dictates the choice of substrate. By understanding the underlying mechanistic principles and reactivity trends, researchers can design more efficient, robust, and successful synthetic routes toward novel pyrimidine-based molecules for drug discovery and development.

References

A Researcher's Guide to Regioselectivity in the Functionalization of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutics. Among these, 4-Chloro-5-methyl-2-(methylthio)pyrimidine stands out as a versatile building block, offering multiple sites for chemical modification. However, the successful synthesis of novel derivatives hinges on a critical factor: regioselectivity . The ability to direct reactions to a specific position on the pyrimidine ring is paramount for controlling the final molecular architecture and, consequently, its biological activity.

This guide provides an in-depth comparison of the regiochemical outcomes in two major classes of reactions performed on this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic underpinnings that govern selectivity, present comparative data from analogous systems, and provide robust experimental protocols designed to validate the regiochemical integrity of your products.

The Underlying Principles of Pyrimidine Reactivity

The regioselectivity of reactions on the this compound ring is not arbitrary. It is dictated by the electronic landscape of the heterocycle. The two nitrogen atoms are strongly electron-withdrawing, creating alternating electron-deficient (electrophilic) and electron-rich carbon centers.

Generally, the order of electrophilicity for the carbon atoms in a substituted pyrimidine is C4 > C6 > C2 >> C5.[1] This makes the C4 and C2 positions, bearing leaving groups, the primary targets for nucleophilic attack and cross-coupling reactions. The C5-methyl group, being a weak electron-donating group, has a minor electronic influence but can exert steric effects. The 2-methylthio group is a potential leaving group itself, particularly if oxidized to a more labile methylsulfone group.[2]

Comparison 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for introducing amine, oxygen, or sulfur nucleophiles onto the pyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to understanding regioselectivity.

Theoretical Basis for Regioselectivity

Attack at the C4 position is generally favored over the C2 position. This preference is rooted in two primary factors:

  • Intermediate Stabilization : When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized over both ring nitrogen atoms and the C6 carbon. This extensive delocalization provides significant stabilization. In contrast, attack at C2 results in a less stable intermediate where the charge is primarily shared between one nitrogen (N1) and the C4/C6 carbons.

  • Frontier Molecular Orbital (FMO) Theory : Computational analyses consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) on dichloropyrimidine analogs has its largest coefficient on the C4 carbon.[3] According to FMO theory, the reaction is orbital-controlled, and the nucleophile's HOMO will preferentially interact with the largest lobe of the electrophile's LUMO, directing the attack to C4.[3]

However, this inherent preference is not absolute and can be modulated by the nature of the nucleophile and the presence of other substituents on the ring.[4]

Workflow for a Typical SNAr Reaction

sub 4-Chloro-5-methyl- 2-(methylthio)pyrimidine react Reaction Setup (Heat, 80-120 °C) sub->react nuc Nucleophile (e.g., R-NH2) nuc->react solv Solvent + Base (e.g., DIPEA in NMP) solv->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product 4-Substituted Product (Regioisomer A) purify->product isomer 2-Substituted Product (Regioisomer B, if any) purify->isomer Separation confirm Regiochemical Confirmation (1H, 13C, 2D-NMR) product->confirm sub 4-Chloro-5-methyl- 2-(methylthio)pyrimidine react Reaction Setup (Inert Atmosphere, Heat) sub->react reagent Coupling Partner (e.g., Arylboronic Acid) reagent->react cat Pd(0) Catalyst & Ligand (e.g., Pd(PPh3)4) cat->react base Base + Solvent (e.g., Na2CO3 in Dioxane/H2O) base->react workup Transmetalation react->workup Oxidative Addition (C4-Cl Bond) purify Reductive Elimination product 4-Aryl/Alkynyl Product purify->product Product Formation cat_regen Catalyst Regeneration purify->cat_regen cat_regen->react

References

Safety Operating Guide

Mastering the Safe Handling of 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics involves the careful and precise handling of a vast array of chemical entities. Among these is 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. However, its utility in the laboratory is intrinsically linked to a thorough understanding of its hazard profile and the unwavering application of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Hazard Profile: Understanding the Risks

This compound is classified as a substance that requires careful handling due to its potential health effects. According to available safety data, this compound is known to cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1][2] The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity, Oral Warning (Harmful if swallowed)Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.
Acute Toxicity, Dermal Warning (Harmful in contact with skin)Prevent skin contact through appropriate personal protective equipment.
Skin Corrosion/Irritation Warning (Causes skin irritation)Direct contact can lead to inflammation and irritation.
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)Splashes can result in significant eye damage.
Acute Toxicity, Inhalation Warning (Harmful if inhaled)Avoid breathing dust or aerosols. Handle in well-ventilated areas.

Data synthesized from PubChem GHS classifications.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following provides a detailed breakdown of the required PPE and the rationale for each.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles or a full-face shield are mandatory. Standard safety glasses with side shields do not provide adequate protection against splashes.

  • Causality: The high risk of serious eye irritation necessitates a complete seal around the eyes to prevent contact with liquid splashes or airborne particles of the compound.

Skin Protection
  • Gloves:

    • Requirement: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary. Always inspect gloves for tears or punctures before use.

    • Causality: The compound's classification as a skin irritant and potentially harmful upon dermal contact requires a robust barrier to prevent direct exposure. The choice of glove material should be based on the principle of chemical resistance and breakthrough time—the time it takes for the chemical to permeate the glove material.[3][4] It is crucial to be aware that glove performance can vary between manufacturers.

  • Laboratory Coat:

    • Requirement: A clean, buttoned laboratory coat made of a low-permeability fabric is required.

    • Causality: The lab coat protects your personal clothing and underlying skin from contamination in the event of a small splash or spill.

Respiratory Protection
  • Requirement: Under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is not typically required. However, if there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.

  • Causality: Inhalation of the compound can be harmful. Engineering controls are the primary method for mitigating this risk. When these are insufficient, personal respiratory protection is the final barrier. The specific type of respirator and cartridge should be selected based on a formal risk assessment.

The following diagram illustrates the proper workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Laboratory Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves (over cuffs) Don3->Don4 Doff1 Remove Gloves Doff2 Remove Laboratory Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for ensuring safety and experimental reproducibility.

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for the compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that a chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A 70% ethanol solution is generally effective for cleaning surfaces.

    • Properly dispose of all contaminated materials as hazardous waste.

    • Remove PPE following the correct doffing procedure and wash hands thoroughly.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response
  • Minor Spill (contained within a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen if you are trained to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

The logical flow for responding to a laboratory spill is outlined below.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Minor Minor Spill (in fume hood) Assess->Minor Small & Contained Major Major Spill (outside hood) Assess->Major Large or Uncontained Alert Alert Colleagues Minor->Alert PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate CallEHS Call EHS/Emergency Services Alert->CallEHS Contain Contain & Absorb Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Managed Decontaminate->End Evacuate->Alert CallEHS->End

Caption: Decision-making workflow for chemical spill response.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste, including contaminated gloves, weigh paper, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.

    • All liquid waste, such as reaction mixtures and cleaning solvents containing the compound, must be collected in a separate, labeled hazardous waste container for liquids.

  • Disposal Procedure:

    • Never dispose of this compound or its waste down the drain or in the regular trash.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

    • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed contractor.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring your personal well-being and the integrity of your invaluable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.